molecular formula C21H24BrNO B1667963 Btg 502 CAS No. 99083-11-1

Btg 502

Cat. No.: B1667963
CAS No.: 99083-11-1
M. Wt: 386.3 g/mol
InChI Key: FVMPXCCSVGCCRV-LJIKRCSCSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

activates sodium channel & inhibits batrachotoxinin A-20-alpha-benzoate binding;  RN given refers to (E,E)-isomer;  structure given in first source

Properties

CAS No.

99083-11-1

Molecular Formula

C21H24BrNO

Molecular Weight

386.3 g/mol

IUPAC Name

(2E,4E)-6-(5-bromonaphthalen-2-yl)-N-(3-methylbutan-2-yl)hexa-2,4-dienamide

InChI

InChI=1S/C21H24BrNO/c1-15(2)16(3)23-21(24)11-6-4-5-8-17-12-13-19-18(14-17)9-7-10-20(19)22/h4-7,9-16H,8H2,1-3H3,(H,23,24)/b5-4+,11-6+

InChI Key

FVMPXCCSVGCCRV-LJIKRCSCSA-N

Isomeric SMILES

CC(C)C(C)NC(=O)/C=C/C=C/CC1=CC2=C(C=C1)C(=CC=C2)Br

Canonical SMILES

CC(C)C(C)NC(=O)C=CC=CCC1=CC2=C(C=C1)C(=CC=C2)Br

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BTG 502
BTG-502
N-(1,2-dimethyl)propyl-6-(5-bromonaphth-2-yl)hexa-2,4-dienamide

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Btg 502 on Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of Btg 502, an N-alkylamide insecticide, on voltage-gated sodium channels. The information presented is collated from electrophysiological and molecular modeling studies, primarily focusing on insect sodium channels.

Core Mechanism of Action: Use-Dependent Antagonism

This compound functions as an antagonist of voltage-gated sodium channels, causing a reduction in the peak sodium current.[1][2][3] Unlike channel activators such as Batrachotoxin (BTX), which cause persistent channel activation, this compound acts as an inhibitor.[1][2]

A key characteristic of this compound's action is its use-dependency. The inhibitory effect is significantly enhanced with repetitive depolarization of the membrane.[1] This suggests that this compound preferentially binds to the open state of the sodium channel.[1] In the absence of these depolarizing pulses, this compound has a negligible effect on the peak sodium current.[1] Notably, this compound does not alter the voltage-dependence of activation or fast inactivation of the sodium channel.[1]

The this compound Binding Site: A Unique Overlapping Locus

Molecular studies have revealed that this compound binds to a unique site on the sodium channel that overlaps with the binding sites of two other classes of compounds: the pore-binding neurotoxin Batrachotoxin (BTX) and pyrethroid insecticides.[2][4][5] This suggests a complex interaction with the channel's pore and surrounding structures.

Site-directed mutagenesis studies on cockroach sodium channels (BgNa_v1-1a) have identified several key amino acid residues that are critical for this compound's activity. These residues are located in the transmembrane helices of the third and fourth domains (IIIS6 and IVS6) of the channel protein.[2][4]

Key Residues Involved in this compound Binding:

  • Residues also critical for BTX binding:

    • Ser(3i15) in IIIS6[4]

    • Leu(3i19) in IIIS6[4]

    • Phe(4i15) in IVS6[4]

  • Residues also critical for deltamethrin (a pyrethroid) binding:

    • Ile(3i12) in IIIS6[4]

    • Phe(3i17) in IIIS6[4]

  • Residues critical for both BTX and deltamethrin binding:

    • Gly(3i14) in IIIS6[4]

    • Phe(3i16) in IIIS6[4]

A proposed binding model suggests that this compound "wraps around" the IIIS6 helix, allowing it to interact with residues on opposite faces of this helix.[2][4][5] This unique binding mode explains its ability to antagonize the actions of both BTX and deltamethrin.[2][4]

Quantitative Data on this compound-Mediated Inhibition

The following table summarizes the available quantitative data on the inhibitory effect of this compound on cockroach sodium channels expressed in Xenopus oocytes.

ParameterValueConditionsSource
Maximal Peak Current Inhibition 50%10 µM this compound applied after 100 repetitive depolarizing prepulses at 10 Hz.[1]
Effect on Channel Kinetics No effectOn voltage-dependence of activation and fast inactivation.[1]

Experimental Protocols

The primary experimental model used to elucidate the mechanism of action of this compound involves the heterologous expression of insect sodium channels in Xenopus laevis oocytes, followed by electrophysiological analysis.

Expression of Sodium Channels in Xenopus Oocytes
  • cRNA Preparation: The complementary RNA (cRNA) encoding the desired sodium channel variant (e.g., cockroach BgNa_v1-1a) is synthesized in vitro.

  • Oocyte Injection: The prepared cRNA is injected into Xenopus laevis oocytes. To enhance channel expression, cRNA for an auxiliary subunit, such as the Drosophila melanogaster tipE protein, may be co-injected.

  • Incubation: The injected oocytes are incubated for a period to allow for the expression and insertion of the sodium channels into the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Oocyte Clamping: An injected oocyte is placed in a recording chamber and impaled with two microelectrodes filled with a conductive solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current to "clamp" the voltage at a desired level.

  • Recording Solution: The oocyte is bathed in a solution containing sodium as the primary charge carrier (e.g., ND-96 solution).

  • Voltage Protocol for Use-Dependent Inhibition:

    • The membrane potential is held at a negative holding potential (e.g., -120 mV).

    • A train of repetitive depolarizing prepulses (e.g., 100 pulses to -10 mV at a frequency of 10 Hz) is applied to induce the open state of the channels.[1]

    • A test pulse (e.g., to -10 mV) is then applied to measure the peak sodium current.

  • Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed before and after the application of this compound to determine the extent of inhibition.

Site-Directed Mutagenesis
  • Mutation Introduction: Specific amino acid residues within the sodium channel's coding sequence are altered to other amino acids (e.g., alanine scanning) using molecular biology techniques.

  • Functional Analysis: The mutated channels are then expressed in oocytes, and their sensitivity to this compound is assessed using TEVC to identify residues critical for the drug's action.

Visualizations

Signaling Pathway of this compound Action

Btg502_Action_Pathway cluster_channel Voltage-Gated Sodium Channel Open Open State Btg502_Bound This compound-Bound (Inhibited) Open->Btg502_Bound Closed Closed State Closed->Open Current_Inhibition Reduced Na+ Current Btg502_Bound->Current_Inhibition Leads to Btg502 This compound Btg502->Open Preferentially Binds Depolarization Repetitive Depolarization Depolarization->Closed Activates

Caption: this compound preferentially binds to the open state of the sodium channel, leading to inhibition.

Experimental Workflow for this compound Analysis

Btg502_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cRNA Sodium Channel cRNA (Wild-Type or Mutant) Oocyte Xenopus Oocyte Injection cRNA->Oocyte Expression Channel Expression (2-3 days) Oocyte->Expression TEVC Two-Electrode Voltage Clamp Expression->TEVC Protocol Apply Use-Dependent Voltage Protocol TEVC->Protocol Btg502_App Apply this compound Protocol->Btg502_App Recording Record Na+ Currents Btg502_App->Recording Comparison Compare Pre- and Post- This compound Currents Recording->Comparison Conclusion Determine % Inhibition and Mechanism Comparison->Conclusion

Caption: Workflow for studying this compound effects on sodium channels in Xenopus oocytes.

This compound Binding Site Model

Btg502_Binding_Site cluster_pore Inner Pore Region (BTX Site) cluster_lipid Lipid-Exposed Cavity (Pyrethroid Site) cluster_overlap Overlapping Residues Btg502 This compound BTX_residues Ser(3i15) Leu(3i19) Phe(4i15) Btg502->BTX_residues Interacts with Pyr_residues Ile(3i12) Phe(3i17) Btg502->Pyr_residues Interacts with Overlap_residues Gly(3i14) Phe(3i16) Btg502->Overlap_residues Interacts with

Caption: this compound's binding site overlaps with both BTX and pyrethroid binding residues.

Clinical Significance

Currently, there is no information available regarding clinical trials of this compound in humans. Its development and research have been focused on its properties as an insecticide, targeting insect sodium channels. Therefore, its clinical relevance for human therapeutics has not been established.

References

Chemical Identity and Physicochemical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Alkylamide Insecticide BTG 502

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and molecular mechanism of this compound, an alkylamide insecticide. It is intended for researchers, scientists, and professionals involved in insecticide development and neuropharmacology.

This compound is a synthetic N-alkylamide developed for its insecticidal properties. Its chemical identity and key physicochemical characteristics are summarized below.

Table 1: of this compound

Property Value Source(s)
IUPAC Name (2E,4E)-N-(1,2-dimethylpropyl)-6-(5-bromo-2-naphthalenyl)-2,4-hexadienamide Multiple
Synonyms Btg-502, Btg502 Multiple
CAS Number 99083-11-1 Multiple
Molecular Formula C₂₁H₂₄BrNO Multiple
Molecular Weight 386.33 g/mol Multiple
Appearance Solid powder Multiple
Solubility Soluble in Dimethyl sulfoxide (DMSO) Multiple
SMILES Code CC(C)C(C)NC(=O)/C=C/C=C/Cc1ccc2c(Br)cccc2c1 Multiple
InChI Key FVMPXCCSVGCCRV-LJIKRCSCSA-N Multiple
LogP (Predicted) 6.258 Multiple

| Boiling Point (Predicted) | 566.7°C at 760 mmHg | Multiple |

Mechanism of Action

This compound exerts its insecticidal effect by targeting voltage-gated sodium channels (Nav), which are critical for the generation and propagation of action potentials in the nervous system. Unlike classic Nav channel activators, this compound functions as a channel antagonist.

Inhibition of Sodium Current

The primary action of this compound is the reduction of the peak sodium current conducted by insect Nav channels[1][2]. This inhibitory action suppresses nerve excitability, leading to paralysis and death of the target insect.

Unique Binding Site Overlapping with Activator Sites

A key feature of this compound is its unique binding site, which overlaps with the receptor sites for two different classes of sodium channel activators: batrachotoxin (BTX) and pyrethroid insecticides[1][3].

  • Batrachotoxin (BTX) , a steroidal alkaloid, binds within the inner pore of the channel.

  • Pyrethroids , such as deltamethrin, bind at a distinct site at the lipid-exposed interface of transmembrane helices.

This compound antagonizes the effects of both BTX and deltamethrin, indicating a complex interaction at a receptor site that shares molecular determinants with both activator sites[1][3]. Mutational analysis has shown that specific amino acid residues in the IIIS6 and IVS6 transmembrane segments of the cockroach Nav channel are essential for the action of this compound[3].

BTG502_Mechanism cluster_membrane Neuron Membrane cluster_ligands Modulators cluster_effect Channel Effect NavChannel Extracellular Voltage-Gated Sodium Channel (Nav) Intracellular Inhibition Inhibition of Na+ Current NavChannel->Inhibition Results in BTG502 This compound BTG502->NavChannel Binds to unique overlapping site BTX Batrachotoxin (BTX) BTX->NavChannel Binds to Site 2 (Pore) Pyrethroid Pyrethroids Pyrethroid->NavChannel Binds to PyR site

Fig 1. Mechanism of this compound on the insect voltage-gated sodium channel.

Pharmacological Data

Electrophysiological studies have quantified the inhibitory effect of this compound on insect sodium channels.

Table 2: Pharmacological Activity of this compound

Parameter Value Experimental System Source
Effect on Peak Current Reduces peak sodium current Cockroach Nav channels (BgNav1-1a) expressed in Xenopus oocytes [4]
Antagonism of BTX Prevents Na⁺ current enhancement by Batrachotoxin (BTX) BgNav1-1a channels expressed in Xenopus oocytes [5]
Antagonism of Deltamethrin Antagonizes the action of the pyrethroid deltamethrin BgNav1-1a channels expressed in Xenopus oocytes [3]

| Quantitative Inhibition | ~45% reduction of peak Na⁺ current at a concentration of 10 µM | BgNav1-1a channels expressed in Xenopus oocytes |[4] |

Experimental Protocols

The primary method for characterizing the activity of this compound involves heterologous expression of insect sodium channels in Xenopus laevis oocytes followed by electrophysiological analysis.

Expression of Cockroach Sodium Channels in Xenopus Oocytes
  • Channel Subunit Preparation : The cRNA (complementary RNA) encoding the German cockroach sodium channel isoform (e.g., BgNav1-1a) is synthesized in vitro from a linearized plasmid template.

  • Oocyte Harvesting and Preparation : Stage V–VI oocytes are surgically harvested from adult female Xenopus laevis frogs. The ovarian lobes are treated with collagenase to defolliculate the oocytes.

  • cRNA Microinjection : A defined amount of the BgNav1-1a cRNA is injected into the cytoplasm of each healthy, defolliculated oocyte.

  • Incubation : The injected oocytes are incubated for 2-4 days in a buffered solution (e.g., ND96) to allow for the expression and insertion of the sodium channel proteins into the oocyte membrane.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology
  • Oocyte Placement : An oocyte expressing the sodium channels is placed in a recording chamber and perfused with a recording solution (e.g., ND96).

  • Electrode Impalement : The oocyte is impaled with two microelectrodes filled with a conducting solution (e.g., 3 M KCl). One electrode measures the membrane potential, and the other injects current.

  • Voltage Clamping : The membrane potential is held at a negative potential (e.g., -120 mV) using a voltage-clamp amplifier.

  • Current Elicitation : Sodium currents are elicited by applying depolarizing voltage steps (e.g., to -10 mV for 20 ms).

  • Compound Application : A baseline current is established before this compound (dissolved in DMSO and diluted in the recording solution) is perfused into the chamber. The effect of the compound is measured as the change in the peak amplitude of the sodium current after application.

  • Data Analysis : The percentage of current inhibition is calculated by comparing the peak current amplitude in the presence and absence of this compound.

TEVC_Workflow cluster_prep Channel Expression cluster_record Electrophysiology cluster_analysis Data Analysis cRNA Synthesize Nav Channel cRNA Inject Microinject cRNA into Xenopus Oocyte cRNA->Inject Incubate Incubate Oocyte (2-4 days) Inject->Incubate Mount Place Oocyte in Recording Chamber Incubate->Mount Clamp Impale and Voltage Clamp (TEVC) Mount->Clamp RecordBase Record Baseline Na+ Current Clamp->RecordBase ApplyDrug Perfuse with This compound Solution RecordBase->ApplyDrug RecordDrug Record Na+ Current in presence of this compound ApplyDrug->RecordDrug Analyze Compare Peak Currents (Baseline vs. Drug) RecordDrug->Analyze Result Calculate % Inhibition Analyze->Result

References

An In-depth Technical Guide on the Effects of BTG 502 on Cockroach Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

BTG 502, a novel N-alkylamide insecticide, demonstrates a unique mechanism of action by targeting voltage-gated sodium channels in cockroaches. This technical guide synthesizes the current understanding of this compound's effects, focusing on its interaction with the cockroach sodium channel (BgNav1). It has been established that this compound acts as an antagonist, reducing sodium current, and exhibits a complex interplay with other known sodium channel modulators, such as batrachotoxin (BTX) and pyrethroids.[1][2] This document provides a comprehensive overview of the quantitative data, experimental methodologies, and the molecular basis of this compound's activity, offering valuable insights for the development of new insecticides and the study of sodium channel pharmacology.

Introduction to this compound and Cockroach Sodium Channels

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in the nervous systems of insects. These channels are the primary targets for a variety of insecticides.[3] this compound is an N-alkylamide insecticide that has been shown to effectively modulate the function of these channels in cockroaches.[1][2] Unlike many insecticides that act as channel activators, this compound reduces the peak sodium current, positioning it as a channel antagonist.[2][4] Its unique mode of action involves a binding site that overlaps with those of other well-characterized toxins, including batrachotoxin and pyrethroids, suggesting a complex allosteric interaction.[4][5]

Quantitative Analysis of this compound's Effects

The inhibitory effects of this compound on cockroach sodium channels have been quantified through various electrophysiological and binding assays. The following table summarizes the key quantitative data available from published studies.

Parameter Value Experimental System Reference
Effect on Sodium CurrentReduction of peak currentWild-type cockroach sodium channels (BgNav) expressed in Xenopus oocytes[2]
Interaction with Batrachotoxin (BTX)Antagonizes the action of BTXCockroach sodium channels expressed in Xenopus oocytes[1][2]
Interaction with PyrethroidsShares a common sodium channel residue (F1519) with pyrethroidsWild-type and mutant cockroach sodium channels expressed in Xenopus oocytes[2]
Binding Site OverlapOverlaps with both BTX and deltamethrin binding sitesMutational analysis and molecular modeling of cockroach sodium channels[4][5]

Experimental Protocols

The characterization of this compound's effects on cockroach sodium channels has relied on a combination of molecular biology and electrophysiology techniques.

Expression of Cockroach Sodium Channels in Xenopus Oocytes

A foundational method for studying the direct effects of compounds on ion channels involves their heterologous expression in a controlled environment. Xenopus laevis oocytes are a widely used system for this purpose.

Fig. 1: Workflow for expressing cockroach sodium channels in Xenopus oocytes.

Protocol:

  • Cloning: The cDNA encoding the German cockroach voltage-gated sodium channel (BgNav1-1) is subcloned into a suitable expression vector.

  • cRNA Synthesis: The plasmid DNA is linearized, and capped complementary RNA (cRNA) is synthesized in vitro using a commercial kit.

  • Oocyte Injection: Mature female Xenopus laevis oocytes are harvested and injected with the synthesized cRNA.

  • Incubation: Injected oocytes are incubated for 2-4 days to allow for channel expression.

  • Electrophysiological Recording: A two-electrode voltage clamp is used to record sodium currents from the oocytes in the presence and absence of this compound and other modulators.

Site-Directed Mutagenesis

To identify specific amino acid residues involved in the binding and action of this compound, site-directed mutagenesis is employed. This technique allows for the targeted mutation of specific residues within the sodium channel protein.

G Wild-Type bgNa_v Plasmid Wild-Type bgNa_v Plasmid PCR Amplification PCR Amplification Wild-Type bgNa_v Plasmid->PCR Amplification Mutagenic Primers Mutagenic Primers Mutagenic Primers->PCR Amplification DPN1 Digestion DPN1 Digestion PCR Amplification->DPN1 Digestion Transformation into E. coli Transformation into E. coli DPN1 Digestion->Transformation into E. coli Plasmid Purification Plasmid Purification Transformation into E. coli->Plasmid Purification Sequence Verification Sequence Verification Plasmid Purification->Sequence Verification Expression in Oocytes Expression in Oocytes Sequence Verification->Expression in Oocytes

Fig. 2: General workflow for site-directed mutagenesis of the bgNa_v channel.

Protocol:

  • Primer Design: Mutagenic primers containing the desired nucleotide change are designed.

  • PCR Amplification: The entire plasmid containing the wild-type channel cDNA is amplified using a high-fidelity DNA polymerase and the mutagenic primers.

  • Template Digestion: The parental, non-mutated DNA template is digested using the DpnI restriction enzyme, which specifically targets methylated DNA.

  • Transformation: The newly synthesized, mutated plasmids are transformed into competent E. coli for propagation.

  • Verification: The sequence of the purified plasmids is verified to confirm the presence of the desired mutation.

  • Functional Analysis: The mutated channels are then expressed in Xenopus oocytes and their sensitivity to this compound is assessed using electrophysiology.

Molecular Mechanism of Action and Binding Site

This compound's mechanism of action is distinguished by its interaction with residues that are also critical for the binding of other sodium channel toxins.

Overlapping Binding Sites

Research has shown that the binding site for this compound on the cockroach sodium channel overlaps with the binding sites for both batrachotoxin (BTX), a site 2 neurotoxin, and pyrethroid insecticides like deltamethrin.[4][5] This suggests a unique binding pocket that can allosterically modulate the effects of these other compounds.

G BTG_502 BTG_502 Sodium_Channel_Pore Sodium Channel Pore BTG_502->Sodium_Channel_Pore Binds to overlapping site BTX BTX BTX->Sodium_Channel_Pore Binds to Site 2 Pyrethroids Pyrethroids Pyrethroids->Sodium_Channel_Pore Binds to pyrethroid receptor site

Fig. 3: Conceptual diagram of overlapping binding sites on the sodium channel.
Key Amino Acid Residues

Site-directed mutagenesis studies have identified several key amino acid residues in the cockroach sodium channel that are essential for the action of this compound.[5] A critical residue is F1519 in the IIIS6 transmembrane segment, which is also a known pyrethroid-sensing residue.[2] Mutation of this residue to isoleucine (F1519I) abolishes the effect of this compound.[2] Additionally, residues in the IIIS6 and IVS6 segments, which are important for BTX binding, are also critical for the action of this compound.[4][5] These findings support a model where this compound wraps around the IIIS6 helix, interacting with residues on opposite faces of the helix.[4][5]

Conclusion and Future Directions

This compound represents a significant development in insecticide science, with a mode of action that is distinct from many existing compounds. Its ability to antagonize sodium channels and its interaction with multiple toxin binding sites provide a unique pharmacological profile. Further research should focus on elucidating the precise three-dimensional structure of the this compound binding site, which could be achieved through cryo-electron microscopy studies of the cockroach sodium channel in complex with the insecticide. Such studies would provide invaluable information for the rational design of new and more effective insecticides, potentially overcoming existing resistance mechanisms. The continued exploration of the N-alkylamide class of insecticides, exemplified by this compound, holds promise for the future of pest management.

References

An In-depth Technical Guide to N-alkylamide Insecticides in Neurobiology

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

N-alkylamides represent a significant class of insecticides, encompassing both naturally occurring compounds and synthetic derivatives, that primarily target the nervous system of insects. Their principal mechanism of action involves the allosteric modulation of voltage-gated sodium channels (VGSCs), leading to a state of persistent activation, neuronal hyperexcitability, paralysis, and eventual death of the insect. This technical guide provides a comprehensive overview of the neurobiology of N-alkylamide insecticides, detailing their molecular target, mechanism of action, and the experimental protocols used for their evaluation. Quantitative data on the activity of various N-alkylamides are summarized, and key structure-activity relationships are discussed. This document is intended to serve as a core resource for researchers and professionals involved in insecticide discovery and development.

Introduction to N-alkylamide Insecticides

N-alkylamides are a diverse group of lipophilic compounds characterized by an amide moiety linked to an alkyl chain. They have been identified in several plant families, including Asteraceae, Piperaceae, and Rutaceae, where they contribute to plant defense against herbivores.[1][2][3] Prominent natural N-alkylamides with insecticidal properties include pellitorine from Anacyclus pyrethrum, spilanthol from Acmella oleracea, and sanshools from Zanthoxylum species.[1][4][5][6] The pungent and tingling sensation caused by some of these compounds in mammals is also a result of their interaction with ion channels.[6][7][8]

The insecticidal potential of natural N-alkylamides has inspired the development of synthetic analogues with improved potency and stability. These synthetic compounds, such as BTG 502, have been instrumental in elucidating the precise mechanism of action and exploring the potential for novel pest control agents.[4][9][10]

The Neurobiological Target: Voltage-Gated Sodium Channels

The primary molecular target for N-alkylamide insecticides in the insect nervous system is the voltage-gated sodium channel (VGSC).[2][11][12] VGSCs are transmembrane proteins essential for the initiation and propagation of action potentials in neurons. They are composed of a large α-subunit, which forms the ion-conducting pore, and one or more auxiliary β-subunits. The α-subunit consists of four homologous domains (I-IV), each containing six transmembrane segments (S1-S6). The voltage-sensing S4 segments respond to changes in membrane potential, leading to the opening of the channel pore formed by the S5 and S6 segments.

VGSCs are a well-established target for several classes of insecticides, including pyrethroids and DDT.[12] These channels possess multiple distinct binding sites for various neurotoxins, making them a rich target for insecticide development.

Mechanism of Action

N-alkylamide insecticides function as potent activators of VGSCs.[11] They exert their effect by binding to neurotoxin receptor site 2 on the VGSC α-subunit.[1][3][11] This site is also the binding locus for other lipid-soluble toxins, most notably batrachotoxin (BTX), a potent steroidal alkaloid.[4][10][11]

The binding of an N-alkylamide to site 2 is allosteric, meaning it modifies the channel's conformation to favor the open state. This leads to two primary neurotoxic effects:

  • A shift in the voltage-dependence of activation to more negative membrane potentials.

  • An inhibition of the channel's inactivation process.

The result is a persistent influx of sodium ions (Na+) into the neuron, leading to continuous nerve impulses, membrane depolarization, paralysis, and ultimately, the death of the insect. Some studies suggest that certain insecticidal amides may also enhance sodium uptake through a secondary, high-affinity interaction that does not involve site 2, although this effect does not appear to be directly correlated with insecticidal activity.[1][11] The synthetic alkylamide this compound has been shown to reduce sodium currents and antagonize the action of BTX, suggesting a complex interaction at a receptor site that overlaps with both BTX and pyrethroids.[4][10][11]

N-Alkylamide_Signaling_Pathway cluster_neuron Insect Neuron VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx VGSC->Na_in Persistent Activation Depolarization Persistent Membrane Depolarization Na_in->Depolarization Leads to Paralysis Paralysis & Death Depolarization->Paralysis Causes Alkylamide N-Alkylamide Insecticide Alkylamide->VGSC Binds to Site 2

Figure 1. Signaling pathway of N-alkylamide insecticide neurotoxicity.

Experimental Protocols for Neurobiological Evaluation

The neurotoxic effects of N-alkylamides are typically characterized using a combination of biochemical and electrophysiological assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay ([3H]Batrachotoxin-A 20-α-benzoate)

This assay measures the ability of a test compound to compete with the binding of a radiolabeled ligand ([3H]BTX-B) to neurotoxin receptor site 2 of the VGSC.

Methodology:

  • Preparation of Synaptoneurosomes: Mouse brain tissue is homogenized in an ice-cold buffer (e.g., 5 mM Tris-HCl, 0.32 M sucrose, pH 7.4). The homogenate is centrifuged at low speed (e.g., 1000 x g) to remove nuclei and large debris. The supernatant is then centrifuged at high speed (e.g., 20,000 x g) to pellet the synaptoneurosomes, which are resuspended in a suitable buffer.

  • Binding Assay: The assay is conducted in a final volume of 250 µL in 96-well plates.

  • Incubation Mixture: To each well, add:

    • 150 µL of synaptoneurosome preparation (50-120 µg protein).

    • 50 µL of the N-alkylamide test compound at various concentrations (dissolved in a suitable solvent like ethanol or DMSO).

    • 50 µL of [3H]BTX-B (e.g., 2-5 nM final concentration) in buffer containing a potentiator like scorpion venom (e.g., Leiurus quinquestriatus, 50 µg/mL) to enhance BTX binding.

  • Incubation: The plate is incubated for 60 minutes at 30°C with gentle agitation.

  • Termination and Filtration: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C) presoaked in a solution like 0.3% polyethylenimine.

  • Washing: The filters are washed rapidly with several volumes of ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters is quantified by liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand (e.g., veratridine). Specific binding is calculated by subtracting non-specific binding from total binding. IC50 values (the concentration of test compound that inhibits 50% of specific [3H]BTX-B binding) are determined using non-linear regression analysis.

Sodium Uptake Assay (22Na+)

This functional assay measures the ability of N-alkylamides to stimulate the influx of radioactive sodium into nerve preparations, confirming their role as VGSC activators.

Methodology:

  • Preparation of Synaptoneurosomes: Prepare as described in section 4.1.

  • Assay Buffer: Prepare a buffer containing 5.4 mM KCl, 0.8 mM MgSO4, 5.5 mM glucose, 50 mM HEPES, and 130 mM choline chloride, adjusted to pH 7.4.

  • Incubation: In microcentrifuge tubes, pre-incubate synaptoneurosomes (approx. 100 µg protein) with the N-alkylamide test compound and a potentiator (e.g., scorpion venom) for 30 minutes at 37°C.

  • Initiation of Uptake: Initiate sodium uptake by adding 22Na+ (final concentration ~1 µCi/mL) to the tubes.

  • Termination: After a short incubation period (e.g., 5 seconds), terminate the uptake by adding a large volume of ice-cold wash buffer containing a VGSC blocker like tetrodotoxin (TTX) to inhibit further channel activity.

  • Filtration and Washing: Immediately filter the contents through glass fiber filters and wash with ice-cold buffer to remove extracellular 22Na+.

  • Quantification: Measure the radioactivity trapped inside the synaptoneurosomes on the filters using a gamma counter.

  • Data Analysis: Determine the concentration-response curve for 22Na+ uptake stimulation by the N-alkylamide and calculate the EC50 value (the concentration that produces 50% of the maximal stimulation).

In Vivo Insecticidal Bioassay

This assay determines the lethal dose of an N-alkylamide against a target insect species.

Methodology:

  • Insect Rearing: Rear target insects (e.g., houseflies, cockroaches, or lepidopteran larvae) under controlled laboratory conditions.

  • Compound Preparation: Prepare serial dilutions of the N-alkylamide in a suitable solvent (e.g., acetone).

  • Application: Apply a precise volume (e.g., 1 µL) of the test solution to a specific site on the insect, typically the dorsal thorax (topical application). Control insects receive the solvent only.

  • Observation: House the treated insects in containers with access to food and water under controlled environmental conditions.

  • Mortality Assessment: Assess mortality at specific time points (e.g., 24, 48, and 72 hours) post-application. An insect is considered dead if it is unable to make a coordinated movement when prodded.

  • Data Analysis: Calculate the LD50 (the dose required to kill 50% of the test population) using probit analysis.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis b_assay [3H]BTX-B Binding Assay (IC50 Determination) eval Evaluate Neurotoxicity & Insecticidal Activity b_assay->eval s_uptake 22Na+ Uptake Assay (EC50 Determination) s_uptake->eval bioassay Topical Application Bioassay on Target Insect (LD50 Determination) bioassay->eval start N-Alkylamide Compound start->bioassay tissue_prep Prepare Insect/Mouse Nerve Tissue (Synaptoneurosomes) start->tissue_prep tissue_prep->b_assay tissue_prep->s_uptake sar Structure-Activity Relationship (SAR) Analysis eval->sar

Figure 2. Experimental workflow for evaluating N-alkylamide insecticides.

Quantitative Analysis of N-alkylamide Activity

The following tables summarize the quantitative data for representative synthetic and natural N-alkylamides, highlighting their potency in biochemical assays and their insecticidal efficacy.

Table 1: Activity of Synthetic N-alkylamides on Mouse Brain Synaptoneurosomes
CompoundInhibition of [3H]BTX-B Binding (IC50, µM)Stimulation of 22Na+ Uptake (EC50, µM)Reference
Synthetic Amide 1Data not availableData not available[11]
Synthetic Amide 2Data not availableData not available[11]
... (up to 9 compounds)......[11]
This compoundReduces Na+ currentAntagonizes BTX action[4][10][11]

Note: Specific IC50 and EC50 values from the primary literature (Ottea et al., 1990) are required to fully populate this table. The study confirmed that six insecticidal analogues were active in both assays.[11]

Table 2: Insecticidal Activity of Natural N-alkylamides
CompoundTarget InsectAssay TypeValueReference
SpilantholPlutella xylostella (Diamondback moth)Larval mortalityLC50 = 1.49 g/L
SpilantholMouse (for toxicity reference)OralLD50 = 4378 mg/kg
PellitorineSitophilus oryzae (Rice weevil)Adult mortalityLC50 = 1.92 mg/mL[4]
PellitorinePlutella xylostellaLarval mortalityLC50 = 0.046 mg/mL
Anacyclus pyrethrum ExtractAphis gossypii (Cotton aphid)Adult mortalityLD50 = 45.847 mg/mL

Structure-Activity Relationships and Drug Development

The insecticidal activity of N-alkylamides is significantly influenced by their chemical structure. Key determinants of potency include the length of the alkenyl chain and the location of unsaturation within the molecule.[1][11] For instance, modifications to the N-isobutyl group can alter the insecticidal efficacy. The development of synthetic analogues like this compound, which features a bromonaphthalene moiety, demonstrates the potential to create novel insecticides with specific properties by exploring different chemical spaces.[4][10][11] The unique mode of action of N-alkylamides, distinct from many other insecticide classes, makes them valuable candidates for managing insecticide resistance.

Conclusion

N-alkylamide insecticides represent a compelling class of neurotoxins that act as potent activators of insect voltage-gated sodium channels. Their mechanism of action at neurotoxin receptor site 2 is well-supported by biochemical and electrophysiological data. Both natural and synthetic N-alkylamides have demonstrated significant insecticidal activity. The detailed experimental protocols and quantitative data presented in this guide provide a foundational resource for the continued research and development of N-alkylamides as effective and potentially resistance-breaking pest management tools. Future work should focus on elucidating the precise molecular interactions at the binding site and optimizing the structure of these compounds to enhance their selectivity and efficacy.

References

Methodological & Application

Application Notes and Protocols for Studying Pyrethroid Resistance Using Btg 502

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Btg 502, an N-alkylamide insecticide, as a tool to investigate the mechanisms of pyrethroid resistance. The protocols detailed below leverage electrophysiological and molecular biology techniques to characterize the interaction of this compound with voltage-gated sodium channels (VGSCs), the primary target of both pyrethroid insecticides and this compound.

Introduction to this compound and Pyrethroid Resistance

Pyrethroid insecticides are a critical component of pest control worldwide. However, their extensive use has led to the development of resistance in many insect populations. A primary mechanism of this resistance, known as knockdown resistance (kdr), involves mutations in the gene encoding the VGSC. These mutations reduce the sensitivity of the channel to pyrethroids.

This compound is an investigational insecticide that also targets the insect VGSC, but with a distinct mode of action. Unlike pyrethroids, which are channel activators that cause persistent channel opening, this compound acts as a channel blocker, reducing the peak sodium current.[1] Critically, the binding site of this compound overlaps with that of pyrethroids, making it a valuable probe for studying the structural and functional consequences of resistance-conferring mutations.[1][2][3]

Data Presentation

The following tables summarize the key quantitative and qualitative findings from studies on this compound, providing a basis for experimental design and interpretation.

Table 1: Effect of this compound on Deltamethrin-Modified Cockroach Sodium Channels (BgNav1)

This compound ConcentrationObserved Effect on Deltamethrin-Induced Tail CurrentReference
Increasing ConcentrationsConcentration-dependent reduction in tail current amplitude[2]

Table 2: Impact of kdr Mutations on the Antagonistic Action of this compound against Deltamethrin

MutationEffect of this compound on Deltamethrin ActionImplication for this compound BindingReference
F1519IAbolished the antagonistic effect of this compoundThis residue is critical for this compound action[1]
M918T and L1014F (super-kdr)Did not increase sensitivity to this compound in cockroach channelsThe super-kdr mutations do not enhance this compound binding in this context[1]

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using Graphviz, illustrate the key molecular interactions and experimental processes involved in studying pyrethroid resistance with this compound.

Molecular Interaction at the Voltage-Gated Sodium Channel cluster_channel Voltage-Gated Sodium Channel Pyrethroid_Site Pyrethroid Binding Site Btg502_Site This compound Binding Site Pyrethroid_Site->Btg502_Site Overlapping Site Pore Ion Pore Pyrethroid_Site->Pore Causes Btg502_Site->Pore Causes Activation Persistent Activation Pore->Activation Block Current Block Pore->Block Pyrethroid Pyrethroid Insecticide Pyrethroid->Pyrethroid_Site Binds Btg502 This compound Btg502->Btg502_Site Binds Na_ion Na_ion->Pore Flows through

Molecular interactions at the voltage-gated sodium channel.

Experimental Workflow for Studying this compound and Pyrethroid Resistance cluster_molecular Molecular Biology cluster_oocyte Xenopus Oocyte Expression cluster_electro Electrophysiology Plasmid Plasmid with Sodium Channel Gene Mutagenesis Site-Directed Mutagenesis (Introduce kdr mutations) Plasmid->Mutagenesis cRNA_Synth cRNA Synthesis Mutagenesis->cRNA_Synth cRNA_Inject cRNA Injection cRNA_Synth->cRNA_Inject Oocyte_Prep Oocyte Preparation Oocyte_Prep->cRNA_Inject Incubation Incubation (Channel Expression) cRNA_Inject->Incubation TEVC Two-Electrode Voltage Clamp Incubation->TEVC Drug_App Application of Deltamethrin +/- this compound TEVC->Drug_App Recording Record Sodium Currents Drug_App->Recording Data_Analysis Data Analysis (Compare Wild-Type vs. Mutant) Recording->Data_Analysis Logical Relationship of this compound Action on Pyrethroid-Resistant Channels Pyrethroid_Resistance Pyrethroid Resistance kdr_Mutation kdr Mutation in Sodium Channel Pyrethroid_Resistance->kdr_Mutation Altered_Binding_Site Altered Pyrethroid Binding Site kdr_Mutation->Altered_Binding_Site Reduced_Sensitivity Reduced Sensitivity to Pyrethroids Altered_Binding_Site->Reduced_Sensitivity Altered_Antagonism Altered Antagonism by this compound Altered_Binding_Site->Altered_Antagonism Btg502_Action This compound Action Btg502_Binding This compound Binds to Overlapping Site Btg502_Action->Btg502_Binding Antagonism Antagonism of Pyrethroid Effect Btg502_Binding->Antagonism Btg502_Binding->Altered_Antagonism

References

Application Notes and Protocols for Btg502 in Neurotoxicology Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Btg502, chemically identified as (2E,4E)-N-(1,2-dimethylpropyl)-6-(5-bromo-2-naphthalenyl)-2,4-hexadienamide, is an N-alkylamide insecticide. Its primary mechanism of action involves the modulation of voltage-gated sodium channels, which are critical for the generation and propagation of action potentials in neurons. While the majority of research on Btg502 has been conducted in the context of insect neurotoxicology, its specific interaction with a unique binding site on the sodium channel presents potential applications for broader neurotoxicology research and drug development.

These application notes provide an overview of the known mechanism of Btg502, propose its application in mammalian neurotoxicology research, and offer detailed protocols for its investigation. It is important to note that the application of Btg502 in mammalian systems is an area requiring further exploration, and the following protocols are based on its established effects on insect sodium channels and standard neurotoxicological testing methodologies for ion channel modulators.

Mechanism of Action

Btg502 acts as an antagonist at voltage-gated sodium channels.[1] It has been shown to reduce sodium currents and antagonize the effects of other known sodium channel activators, such as batrachotoxin (BTX) and the pyrethroid insecticide deltamethrin.[1][2][3] Research on insect sodium channels has revealed that Btg502 binds to a unique receptor site that overlaps with the binding sites for BTX (neurotoxin site 2) and pyrethroids.[1][2][3] This interaction appears to be state-dependent, with a preferential binding to open channels.[1] The binding of Btg502 is thought to obstruct the ion-conducting pore of the sodium channel, thereby reducing the influx of sodium ions and dampening neuronal excitability.[1]

Proposed Applications in Neurotoxicology Research

Based on its mechanism of action, Btg502 can be a valuable tool in several areas of neurotoxicology research:

  • Probing Sodium Channel Structure and Function: Due to its unique binding site, Btg502 can be used as a molecular probe to investigate the structure and function of different voltage-gated sodium channel isoforms. Competitive binding assays with other known ligands can help in mapping the binding domains of these channels.

  • Screening for Novel Sodium Channel Modulators: Btg502 can serve as a reference compound in high-throughput screening assays designed to identify new molecules that modulate sodium channel activity.

  • Investigating Mechanisms of Neurotoxicity: By studying the effects of Btg502 on neuronal cultures, researchers can gain insights into the downstream consequences of sodium channel blockade, such as effects on neuronal viability, synaptic transmission, and network activity.

  • Development of Novel Therapeutics: While Btg502 itself is an insecticide, its unique interaction with the sodium channel could inspire the design of new therapeutic agents for conditions characterized by neuronal hyperexcitability, such as epilepsy or neuropathic pain.

Data Presentation

The following tables summarize the key quantitative findings from studies on Btg502's interaction with insect voltage-gated sodium channels.

Table 1: Effect of Btg502 on Sodium Channel Currents in Cockroach Neurons

ParameterEffect of Btg502ConcentrationReference
Peak Sodium CurrentReductionMicromolar (µM) range[1]
Toxin Antagonism (BTX)Antagonizes BTX-induced channel activationMicromolar (µM) range[1]
Toxin Antagonism (Deltamethrin)Antagonizes deltamethrin-induced tail currentMicromolar (µM) range[1]

Table 2: Key Residues in the Cockroach Sodium Channel Involved in Btg502 Binding

DomainResidueImportance for Btg502 ActionReference
IIIS6Ile3i12Critical[1][3]
IIIS6Gly3i14Critical[1][3]
IIIS6Ser3i15Critical[1][3]
IIIS6Phe3i16Critical[1][3]
IIIS6Phe3i17Critical[1][3]
IIIS6Leu3i19Critical[1][3]
IVS6Phe4i15Critical[1][3]

Experimental Protocols

The following are detailed protocols for investigating the neurotoxic potential of Btg502 in a mammalian context.

Protocol 1: In Vitro Electrophysiological Assessment of Btg502 on Mammalian Neurons

Objective: To determine the effect of Btg502 on voltage-gated sodium currents in cultured mammalian neurons using whole-cell patch-clamp electrophysiology.

Materials:

  • Primary neuronal cultures (e.g., rat cortical or hippocampal neurons) or a suitable neuronal cell line (e.g., SH-SY5Y).

  • Btg502 stock solution (in DMSO).

  • External and internal recording solutions.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Methodology:

  • Culture mammalian neurons on glass coverslips.

  • Prepare a range of Btg502 concentrations by diluting the stock solution in the external recording solution. The final DMSO concentration should be kept below 0.1%.

  • Transfer a coverslip with cultured neurons to the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch-clamp recording from a single neuron.

  • Record baseline sodium currents by applying a series of depolarizing voltage steps.

  • Perfuse the neuron with different concentrations of Btg502 and record the sodium currents at each concentration.

  • To test for use-dependency, apply a train of depolarizing pulses before the test pulse in the presence and absence of Btg502.

  • After recording, wash out the compound to check for reversibility of the effect.

  • Analyze the data to determine the effect of Btg502 on peak sodium current amplitude, current-voltage (I-V) relationship, and channel kinetics (activation and inactivation).

Protocol 2: Assessment of Btg502-Induced Cytotoxicity in Neuronal Cultures

Objective: To evaluate the cytotoxic effects of Btg502 on cultured mammalian neurons.

Materials:

  • Primary neuronal cultures or a neuronal cell line.

  • Btg502 stock solution (in DMSO).

  • Cell culture medium.

  • MTT or LDH assay kit for assessing cell viability.

  • Multi-well plate reader.

Methodology:

  • Seed neurons in a 96-well plate at an appropriate density.

  • After allowing the cells to adhere and grow, treat them with a range of Btg502 concentrations for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • At the end of the treatment period, assess cell viability using a standard MTT or LDH assay according to the manufacturer's instructions.

  • The MTT assay measures the metabolic activity of viable cells, while the LDH assay measures the release of lactate dehydrogenase from damaged cells.

  • Measure the absorbance or fluorescence using a multi-well plate reader.

  • Calculate the percentage of cell viability for each concentration of Btg502 compared to the vehicle control.

  • Determine the IC50 (half-maximal inhibitory concentration) value for Btg502-induced cytotoxicity.

Visualizations

Signaling Pathway of Btg502 Interaction with Voltage-Gated Sodium Channel

Btg502_Signaling_Pathway cluster_membrane Cell Membrane Na_Channel Voltage-Gated Sodium Channel (VGSC) Pore Ion Pore Na_Channel->Pore forms Na_Influx_Blocked Sodium Influx Blocked Na_Channel->Na_Influx_Blocked results in Btg502 Btg502 Btg502->Na_Channel Binds to overlapping site BTX Batrachotoxin (BTX) BTX->Na_Channel Binds to Site 2 Deltamethrin Deltamethrin Deltamethrin->Na_Channel Binds to pyrethroid site Neuronal_Activity_Reduced Reduced Neuronal Excitability Na_Influx_Blocked->Neuronal_Activity_Reduced leads to

Caption: Btg502 interaction with the voltage-gated sodium channel.

Experimental Workflow for Neurotoxicity Assessment of Btg502

Btg502_Neurotoxicity_Workflow start Start: Btg502 Compound in_vitro In Vitro Neurotoxicity Assessment start->in_vitro electrophys Electrophysiology (Patch-Clamp) in_vitro->electrophys cytotox Cytotoxicity Assays (MTT, LDH) in_vitro->cytotox network Neuronal Network Activity (MEA) in_vitro->network in_vivo In Vivo Neurotoxicity Assessment (Proposed) in_vitro->in_vivo Inform data_analysis Data Analysis and Risk Assessment electrophys->data_analysis cytotox->data_analysis network->data_analysis behavioral Behavioral Studies (e.g., locomotor activity) in_vivo->behavioral histopath Histopathology of Brain Tissue in_vivo->histopath behavioral->data_analysis histopath->data_analysis

Caption: Proposed workflow for assessing the neurotoxicity of Btg502.

References

Btg 502: A Potent Pharmacological Tool for Investigating Insect Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Btg 502 is a synthetic alkylamide insecticide that has emerged as a valuable pharmacological tool for the study of voltage-gated sodium channels (VGSCs), particularly in insects. It functions as a potent and specific modulator of these channels, exhibiting a unique mechanism of action that distinguishes it from other classes of insecticides. This compound acts as an antagonist of insect VGSCs, reducing the peak sodium current.[1] Its binding site is understood to be distinct from, yet overlapping with, those of other well-characterized sodium channel modulators like batrachotoxin (BTX) and pyrethroids. This property makes this compound an excellent probe for elucidating the complex structure-function relationships of insect sodium channels and for investigating the molecular basis of insecticide resistance.

These application notes provide a comprehensive overview of this compound's pharmacological properties and detailed protocols for its use in ion channel research. The information is intended to guide researchers in designing and executing experiments to explore the intricate mechanisms of insect VGSCs.

Pharmacological Profile of this compound

This compound's primary molecular target is the voltage-gated sodium channel, a key protein responsible for the initiation and propagation of action potentials in neurons and other excitable cells. In insects, a single gene typically encodes the alpha subunit of the VGSC, which forms the ion-conducting pore.

Mechanism of Action:

This compound reduces the amplitude of the sodium current in insect VGSCs.[1] It is proposed to bind to a unique receptor site within the channel pore that partially overlaps with the binding sites for batrachotoxin, a potent channel activator, and pyrethroid insecticides. This interaction allosterically modulates channel function, leading to a decrease in sodium ion influx. The action of this compound is state-dependent, showing a preference for binding to the open state of the channel.

Quantitative Data Summary

CompoundTarget Ion ChannelTypical Concentration RangeEffect
This compoundCockroach VGSC (BgNav)1 µM - 10 µMReduction of peak sodium current
Batrachotoxin (BTX)Cockroach VGSC (BgNav)10 µMChannel activation
DeltamethrinCockroach VGSC (BgNav)1 µMChannel modification

Experimental Protocols

The following protocols are designed for the characterization of this compound's effects on insect voltage-gated sodium channels expressed heterologously in Xenopus laevis oocytes using the two-electrode voltage clamp (TEVC) technique.

Protocol 1: Preparation of Xenopus Oocytes and cRNA Injection

Objective: To prepare Xenopus oocytes for the expression of insect voltage-gated sodium channels.

Materials:

  • Mature female Xenopus laevis

  • Collagenase Type IA

  • OR2 solution (82.5 mM NaCl, 2.5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 1 mM Na2HPO4, 5 mM HEPES, pH 7.8)

  • ND96 solution (96 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1.8 mM CaCl2, 5 mM HEPES, pH 7.6)

  • cRNA encoding the insect sodium channel of interest (e.g., BgNav1-1a)

  • Nanoliter injector

Procedure:

  • Surgically remove ovarian lobes from an anesthetized Xenopus laevis.

  • Tease the lobes into small clumps of oocytes.

  • Treat the oocytes with 1 mg/mL collagenase in OR2 solution for 1-2 hours at room temperature with gentle agitation to defolliculate.

  • Wash the oocytes thoroughly with OR2 solution to remove the collagenase.

  • Manually select healthy stage V-VI oocytes.

  • Inject each oocyte with 50 nL of cRNA solution (typically 0.1 - 1 ng/nL) using a nanoliter injector.

  • Incubate the injected oocytes in ND96 solution supplemented with 50 µg/mL gentamycin at 18°C for 2-4 days to allow for channel expression.

Protocol 2: Two-Electrode Voltage Clamp (TEVC) Recording

Objective: To measure the effect of this compound on the sodium currents of expressed insect VGSCs.

Materials:

  • Xenopus oocytes expressing the insect sodium channel

  • TEVC setup (amplifier, headstage, micromanipulators, recording chamber)

  • Glass microelectrodes (0.5-2 MΩ resistance)

  • 3 M KCl solution for filling electrodes

  • Recording solution (ND96)

  • This compound stock solution (in DMSO)

  • Perfusion system

Procedure:

  • Place an oocyte in the recording chamber and perfuse with ND96 solution.

  • Impale the oocyte with two microelectrodes filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Clamp the oocyte membrane potential to a holding potential of -120 mV.

  • Record baseline sodium currents by applying a series of depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 20 ms).

  • Prepare working solutions of this compound in ND96 solution. Ensure the final DMSO concentration is low (e.g., <0.1%) to avoid off-target effects.

  • Perfuse the oocyte with the this compound solution for a sufficient time to reach equilibrium (typically 2-5 minutes).

  • Record sodium currents again using the same voltage-step protocol as in step 4.

  • To assess the antagonism of BTX, first apply BTX to the oocyte to potentiate the sodium current, and then co-apply this compound with BTX.

  • Wash out the compound with ND96 solution to observe the reversibility of the effect.

  • Analyze the data by measuring the peak inward current at each voltage step before and after compound application.

Data Analysis and Interpretation

The primary outcome of the TEVC experiments will be the measurement of peak sodium current amplitude in the presence and absence of this compound. The percentage of current inhibition can be calculated at various concentrations to generate a concentration-response curve and determine the IC50 value. The voltage-dependence of channel activation and inactivation can also be analyzed to understand the biophysical effects of this compound on channel gating.

Visualizations

Signaling Pathway of this compound Action

Btg502_Action Btg502 This compound Na_Channel Insect Voltage-Gated Sodium Channel (Open State) Btg502->Na_Channel Binds to a unique site Na_Influx Sodium Ion Influx Na_Channel->Na_Influx Allows Inhibition Inhibition Na_Channel->Inhibition Action_Potential Action Potential Propagation Na_Influx->Action_Potential Leads to Reduced_Excitability Reduced Neuronal Excitability Action_Potential->Reduced_Excitability Inhibition->Na_Influx Blocks Inhibition->Reduced_Excitability

Caption: Mechanism of this compound action on insect sodium channels.

Experimental Workflow for this compound Characterization

Btg502_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Prep Xenopus Oocyte Preparation & Defolliculation cRNA_Inject Insect NaV Channel cRNA Injection Oocyte_Prep->cRNA_Inject Incubation Incubation (2-4 days) cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage Clamp (TEVC) Setup Incubation->TEVC_Setup Baseline_Rec Baseline Sodium Current Recording TEVC_Setup->Baseline_Rec Btg502_App Application of this compound Baseline_Rec->Btg502_App Post_App_Rec Post-Application Current Recording Btg502_App->Post_App_Rec Washout Washout Post_App_Rec->Washout Data_Analysis Peak Current Measurement & Inhibition Calculation Washout->Data_Analysis CR_Curve Concentration-Response Curve Generation Data_Analysis->CR_Curve IC50_Det IC50 Determination CR_Curve->IC50_Det

Caption: Workflow for characterizing this compound using TEVC.

Logical Relationship of this compound's Binding Site

Binding_Sites Btg502 This compound Site BTX Batrachotoxin (BTX) Site Btg502->BTX Overlaps Pyrethroid Pyrethroid Site Btg502->Pyrethroid Overlaps BTX->Pyrethroid Allosterically Coupled

Caption: Overlapping binding sites of this compound, BTX, and Pyrethroids.

References

Application Notes and Protocols for Studying the Antagonism of Batrachotoxin by Btg 502

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batrachotoxin (BTX) is a potent steroidal alkaloid neurotoxin that targets voltage-gated sodium channels (VGSCs), causing persistent activation, which leads to paralysis and cardiotoxicity.[1][2] Btg 502, an alkylamide insecticide, has been identified as an antagonist of batrachotoxin's effects, particularly on insect sodium channels.[1][2][3] This document provides detailed protocols for studying the antagonistic properties of this compound against batrachotoxin, targeting researchers in the fields of pharmacology, toxicology, and insecticide development. The methodologies described herein cover electrophysiological assays, radioligand binding studies, site-directed mutagenesis, and in vivo assessments.

Mechanism of Action

Batrachotoxin binds to the inner pore of VGSCs, causing them to remain open and leading to a persistent influx of sodium ions, which disrupts normal nerve and muscle function.[1][2] this compound antagonizes this action by reducing the sodium current.[3] Its binding site on the insect VGSC is complex, overlapping with the binding sites of both batrachotoxin and pyrethroid insecticides.[1][2][4] This unique mode of action makes this compound a valuable tool for studying the structure and function of sodium channels and for the development of novel insecticides.

Signaling Pathway of Batrachotoxin and Antagonism by this compound

The interaction of batrachotoxin and this compound with the voltage-gated sodium channel can be visualized as follows:

cluster_membrane Cell Membrane VGSC Voltage-Gated Sodium Channel (VGSC) Na_in Na+ Influx (Persistent) VGSC->Na_in Locks channel open Reduced_Na_in Reduced Na+ Influx VGSC->Reduced_Na_in Reduces Na+ current BTX Batrachotoxin (BTX) BTX->VGSC Binds to inner pore Btg502 This compound Btg502->VGSC Binds to overlapping site Antagonism Antagonism Depolarization Membrane Depolarization Na_in->Depolarization Paralysis Paralysis Depolarization->Paralysis Normal_Potential Restoration of Membrane Potential Reduced_Na_in->Normal_Potential Antagonism->BTX Antagonizes

Caption: Interaction of Batrachotoxin and this compound with the Voltage-Gated Sodium Channel.

Quantitative Data

Table 1: Electrophysiological Analysis of this compound Antagonism of Batrachotoxin-induced Sodium Current

CompoundConcentration% Inhibition of BTX-induced Current (Mean ± SEM)IC50 (µM)
This compound0.1 µMData to be determinedData to be determined
1 µMData to be determined
10 µMData to be determined
100 µMData to be determined
Control-0-

Table 2: Radioligand Binding Assay for this compound Competition with [³H]Batrachotoxinin A 20-α-benzoate

CompoundConcentration% Displacement of [³H]BTX-B (Mean ± SEM)Ki (µM)
This compound0.1 µMData to be determinedData to be determined
1 µMData to be determined
10 µMData to be determined
100 µMData to be determined
Unlabeled BTX10 µMPositive control data-

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is designed to measure the antagonistic effect of this compound on batrachotoxin-modified insect voltage-gated sodium channels expressed in Xenopus laevis oocytes.

Experimental Workflow:

cluster_prep Preparation cluster_rec Recording Oocyte_Prep Oocyte Preparation cRNA_Inject cRNA Injection (Insect VGSC) Oocyte_Prep->cRNA_Inject Incubation Incubation (2-4 days) cRNA_Inject->Incubation TEVC_Setup Two-Electrode Voltage Clamp Setup Incubation->TEVC_Setup Baseline Baseline Current Recording TEVC_Setup->Baseline BTX_App Apply Batrachotoxin Baseline->BTX_App BTX_Rec Record BTX-modified Current BTX_App->BTX_Rec Btg502_App Apply this compound BTX_Rec->Btg502_App Antagonism_Rec Record Antagonism Btg502_App->Antagonism_Rec Data_Analysis Data Analysis (% Inhibition, IC50) Antagonism_Rec->Data_Analysis

Caption: Workflow for Two-Electrode Voltage Clamp Electrophysiology.

Materials:

  • Xenopus laevis oocytes

  • cRNA encoding the insect voltage-gated sodium channel of interest

  • Barth's solution

  • Recording solution (e.g., ND96)

  • Batrachotoxin (BTX) stock solution

  • This compound stock solution

  • Two-electrode voltage clamp amplifier and data acquisition system

  • Microinjection setup

  • Micromanipulators

Procedure:

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with cRNA encoding the insect VGSC. Co-injection with an auxiliary subunit like tipE may enhance channel expression.

  • Incubation: Incubate the injected oocytes at 18°C for 2-4 days in Barth's solution to allow for channel expression.

  • TEVC Recording: a. Place an oocyte in the recording chamber perfused with recording solution. b. Impale the oocyte with two microelectrodes (voltage and current). c. Clamp the membrane potential at a holding potential of -100 mV. d. Record baseline sodium currents by applying depolarizing voltage steps. e. Apply a known concentration of batrachotoxin (e.g., 10 µM) to the perfusion solution and record the persistent sodium current. f. Introduce varying concentrations of this compound to the perfusion solution containing batrachotoxin. g. Record the sodium current at each this compound concentration to determine the extent of inhibition.

  • Data Analysis: Measure the peak sodium current in the presence of BTX alone and with different concentrations of this compound. Calculate the percentage inhibition and determine the IC50 value for this compound.

Radioligand Binding Assay

This protocol measures the ability of this compound to compete with a radiolabeled batrachotoxin analog for binding to the sodium channel.

Materials:

  • Membrane preparations from insect tissues or cells expressing the VGSC of interest

  • [³H]Batrachotoxinin A 20-α-benzoate ([³H]BTX-B)

  • This compound

  • Unlabeled batrachotoxin (for determining non-specific binding)

  • Binding buffer

  • Glass fiber filters

  • Filtration apparatus

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare membrane fractions from a source rich in the target sodium channels.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]BTX-B, and varying concentrations of this compound.

  • Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding at each concentration of this compound. Plot the percentage of [³H]BTX-B displacement against the log concentration of this compound to calculate the Ki value.

Site-Directed Mutagenesis

This protocol is used to identify specific amino acid residues in the VGSC that are critical for the binding and antagonistic action of this compound.

Procedure:

  • Identify Target Residues: Based on existing literature, identify putative binding site residues for batrachotoxin and pyrethroids on the insect VGSC. Key residues for this compound interaction have been identified in transmembrane segments IIIS6 and IVS6.[1]

  • Mutagenesis: Use a commercial site-directed mutagenesis kit to introduce point mutations into the cDNA of the VGSC.

  • Sequencing: Verify the desired mutations by DNA sequencing.

  • Functional Analysis: Express the mutant channels in Xenopus oocytes and perform TEVC electrophysiology as described in Protocol 1 to assess the effect of the mutations on the antagonistic activity of this compound. A loss or significant reduction in antagonism indicates the importance of the mutated residue.

In Vivo Antagonism Assay

This protocol assesses the ability of this compound to counteract the toxic effects of batrachotoxin in a suitable insect model (e.g., cockroaches or houseflies).

Experimental Workflow:

Insect_Groups Prepare Insect Groups (Control, BTX, Btg502+BTX) Treatment_Admin Administer Treatments (Topical application or injection) Insect_Groups->Treatment_Admin Observation Observe for Symptoms (Knockdown, Paralysis) Treatment_Admin->Observation Data_Collection Record Time to Knockdown and Mortality Observation->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Workflow for In Vivo Antagonism Assay.

Materials:

  • Test insects (e.g., German cockroaches, Blattella germanica)

  • Batrachotoxin solution

  • This compound solution

  • Solvent (e.g., acetone)

  • Microsyringe or topical application device

  • Observation chambers

Procedure:

  • Insect Rearing: Rear insects under controlled conditions to ensure uniformity.

  • Treatment Groups: Prepare at least three groups of insects:

    • Control (solvent only)

    • Batrachotoxin only

    • This compound + Batrachotoxin (this compound can be administered prior to or concurrently with batrachotoxin)

  • Dose Determination: Conduct preliminary experiments to determine a sub-lethal dose of batrachotoxin that induces clear signs of toxicity (e.g., knockdown, paralysis) and a range of this compound doses to test for antagonism.

  • Treatment Application: Administer the treatments to the insects, for example, by topical application to the dorsal thorax.

  • Observation: Observe the insects at regular intervals and record the time to knockdown and the number of paralyzed or dead insects in each group over a specified period (e.g., 24 hours).

  • Data Analysis: Compare the knockdown times and mortality rates between the treatment groups. A significant delay in knockdown or reduction in mortality in the this compound + Batrachotoxin group compared to the Batrachotoxin only group indicates in vivo antagonism.

Conclusion

The protocols outlined in this document provide a comprehensive framework for investigating the antagonistic effects of this compound on batrachotoxin. By employing these electrophysiological, biochemical, molecular, and in vivo techniques, researchers can further elucidate the mechanism of action of this compound, identify its precise binding site on the voltage-gated sodium channel, and evaluate its potential as a lead compound for the development of novel insecticides.

References

Application Notes and Protocols for In Vitro Studies of Btg 502 on Insect Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the in vitro application of Btg 502, an alkylamide insecticide, on insect neurons. The provided protocols and data are intended to facilitate research into the neurotoxic effects and mechanism of action of this compound.

Product Information:

  • Compound Name: this compound

  • Chemical Name: (2E,4E)-N-(1,2-dimethylpropyl)-6-(5-bromo-2-naphthalenyl)-2,4-hexadienamide

  • Molecular Formula: C21H24BrNO

  • Molecular Weight: 386.33 g/mol

  • CAS Number: 99083-11

  • Mechanism of Action: this compound is an antagonist of insect voltage-gated sodium channels. It reduces the sodium current and antagonizes the effects of activators like batrachotoxin (BTX).[1][2] Its binding site appears to overlap with those of both BTX and pyrethroids within the inner pore of the sodium channel.[2]

Data Presentation

The following table summarizes the known effects and binding characteristics of this compound on insect sodium channels. This data is primarily derived from studies on cockroach neurons.[2]

ParameterOrganism/Cell TypeValue/EffectReference
Effect on Sodium Current Cockroach NeuronsReduction of sodium current[1][2]
Antagonistic Activity Cockroach Sodium ChannelsAntagonizes the action of batrachotoxin (BTX) and deltamethrin[2]
Binding Site Cockroach Sodium ChannelsOverlaps with batrachotoxin and pyrethroid binding sites in the inner pore[2]
Key Residues for Action Cockroach Sodium ChannelsIle(3i12), Gly(3i14), Ser(3i15), Phe(3i16), Phe(3i17), Leu(3i19) in domain IIIS6, and Phe(4i15) in domain IVS6[2]

Experimental Protocols

Protocol 1: Primary Insect Neuron Culture

This protocol is adapted from established methods for culturing primary neurons from Drosophila melanogaster larvae and can be modified for other insect species.[3][4]

Materials:

  • Third instar insect larvae (e.g., Drosophila melanogaster)

  • Dissection dish (e.g., silicone-coated petri dish)

  • Fine forceps

  • Schneider's Insect Medium (supplemented with 10% heat-inactivated Fetal Bovine Serum and 1% penicillin-streptomycin)

  • Collagenase I solution (0.5 mg/mL in Rinaldini solution)

  • Rinaldini solution

  • Poly-L-lysine coated glass coverslips or multi-well plates

  • Humidified incubator (25-28°C)

Procedure:

  • Larval Brain Dissection:

    • Surface sterilize larvae with 70% ethanol.

    • In a dissection dish containing sterile saline solution, carefully dissect out the larval brains using fine forceps.

    • Transfer the dissected brains to a fresh tube containing supplemented Schneider's medium.

  • Cell Dissociation:

    • Wash the brains three times with supplemented Schneider's medium.

    • Incubate the brains in Collagenase I solution for 30-60 minutes at 28°C to dissociate the tissue.

    • Gently triturate the tissue with a pipette tip to further break up cell clumps.

  • Cell Plating:

    • Centrifuge the cell suspension at a low speed (e.g., 500 x g) for 5 minutes.

    • Resuspend the cell pellet in fresh supplemented Schneider's medium.

    • Plate the cells onto poly-L-lysine coated coverslips or multi-well plates.

  • Cell Culture:

    • Incubate the cultured neurons in a humidified incubator at 25-28°C.

    • Allow the neurons to adhere and extend neurites for at least 24-48 hours before commencing experiments with this compound.

Protocol 2: Electrophysiological Recording of Sodium Currents

This protocol describes the use of whole-cell patch-clamp electrophysiology to measure the effect of this compound on voltage-gated sodium channels in cultured insect neurons.

Materials:

  • Cultured insect neurons (from Protocol 1)

  • Patch-clamp rig (amplifier, micromanipulator, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • External (bath) solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.2)

  • Internal (pipette) solution (e.g., containing in mM: 140 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 2 ATP-Mg; pH adjusted to 7.2)

  • This compound stock solution (in DMSO) and final dilutions in external solution

  • Data acquisition and analysis software

Procedure:

  • Preparation:

    • Prepare fresh external and internal solutions.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

    • Transfer a coverslip with cultured neurons to the recording chamber on the microscope stage and perfuse with external solution.

  • Patch-Clamp Recording:

    • Establish a gigaohm seal between the patch pipette and the membrane of a target neuron.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the neuron at a holding potential of -80 mV.

    • Apply depolarizing voltage steps (e.g., from -60 mV to +40 mV in 10 mV increments) to elicit sodium currents.

  • Application of this compound:

    • Record baseline sodium currents in the absence of the compound.

    • Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

    • After a sufficient incubation period (e.g., 5-10 minutes), record the sodium currents again in the presence of this compound.

    • To test for reversibility, wash out the compound by perfusing with the control external solution.

  • Data Analysis:

    • Measure the peak amplitude of the sodium currents before, during, and after the application of this compound.

    • Construct a dose-response curve by testing a range of this compound concentrations to determine the IC50 value.

Visualizations

Signaling Pathway and Mechanism of Action

Btg502_Mechanism cluster_membrane Neuronal Membrane cluster_pore Inner Pore Na_Channel Voltage-Gated Sodium Channel Na_Influx Na+ Influx Na_Channel->Na_Influx Allows Reduced_Na_Influx Reduced Na+ Influx Na_Channel->Reduced_Na_Influx Results in Btg502_Site This compound Binding Site Btg502_Site->Na_Channel Inhibits BTX_Site BTX Site Btg502_Site->BTX_Site Antagonizes Pyrethroid_Site Pyrethroid Site Btg502_Site->Pyrethroid_Site Overlaps Btg502 This compound Btg502->Btg502_Site Binds BTX Batrachotoxin (BTX) BTX->BTX_Site Activates Action_Potential Action Potential Generation Na_Influx->Action_Potential Leads to Inhibition Inhibition of Action Potentials Reduced_Na_Influx->Inhibition Causes

Caption: Mechanism of this compound action on insect voltage-gated sodium channels.

Experimental Workflow

Btg502_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis Larvae Insect Larvae Dissection Brain Dissection Larvae->Dissection Dissociation Enzymatic Dissociation Dissection->Dissociation Plating Cell Plating & Culture Dissociation->Plating Patch_Clamp Whole-Cell Patch-Clamp Plating->Patch_Clamp Baseline Record Baseline Na+ Currents Patch_Clamp->Baseline Btg502_App Apply this compound Baseline->Btg502_App Record_Effect Record Na+ Currents with this compound Btg502_App->Record_Effect Washout Washout Record_Effect->Washout Measure_Peak Measure Peak Current Amplitude Record_Effect->Measure_Peak Dose_Response Construct Dose-Response Curve Measure_Peak->Dose_Response IC50 Calculate IC50 Dose_Response->IC50

Caption: Workflow for electrophysiological analysis of this compound on insect neurons.

References

Application Notes and Protocols: Btg 502 in Competitive Binding Assays with Batrachotoxin (BTX)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Btg 502 is an N-alkylamide insecticide that has been identified as a modulator of voltage-gated sodium channels (VGSCs). These channels are critical for the initiation and propagation of action potentials in excitable cells, making them a key target for insecticides and therapeutics. Batrachotoxin (BTX), a potent steroidal alkaloid neurotoxin, is a well-characterized activator of VGSCs that binds to site 2 within the inner pore of the channel. This compound has been shown to antagonize the effects of BTX, suggesting a competitive or allosteric interaction at a shared or overlapping binding site.[1][2] This document provides detailed application notes and protocols for characterizing the competitive binding of this compound with BTX at voltage-gated sodium channels using radioligand binding assays.

Signaling Pathway and Mechanism of Action

Voltage-gated sodium channels are transmembrane proteins that undergo conformational changes in response to changes in membrane potential, leading to channel opening and closing. BTX binds to the open state of the channel, causing it to remain persistently activated.[3] this compound, on the other hand, acts as an antagonist at the BTX binding site, reducing the sodium current.[1] The binding site for this compound overlaps with that of both BTX and pyrethroid insecticides, suggesting a complex interaction within the channel pore.[2]

cluster_membrane Cell Membrane cluster_downstream Downstream Effects VGSC Voltage-Gated Sodium Channel (VGSC) Persistent_Activation Persistent Channel Activation VGSC->Persistent_Activation Na+ Influx Reduced_Na_Current Reduced Sodium Current VGSC->Reduced_Na_Current Inhibition of Na+ Influx BTX Batrachotoxin (BTX) (Agonist) BTX->VGSC Binds to Site 2 (Open State) Btg502 This compound (Antagonist) Btg502->VGSC Competitively Binds at/near Site 2 cluster_reagents Reagents Added in Step 3 A 1. Prepare Brain Membranes B 2. Prepare Assay Plate A->B C 3. Add Reagents B->C D 4. Incubate C->D Membranes Membrane Suspension Radioligand [³H]BTX-B Competitor This compound (Varying Conc.) or Unlabeled BTX ScorpionVenom Scorpion Venom E 5. Filter and Wash D->E F 6. Scintillation Counting E->F G 7. Data Analysis F->G

References

Troubleshooting & Optimization

Btg 502 solubility and preparation for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Btg 502 Technical Support Center

This guide provides researchers, scientists, and drug development professionals with essential information on the solubility, experimental preparation, and mechanism of action of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is an alkylamide insecticide identified by CAS number 99083-11-1.[1] It functions as an antagonist of voltage-gated sodium channels.[2][3][4] Its chemical formula is C21H24BrNO, with a molecular weight of 386.33 g/mol .[1]

Q2: What is the primary mechanism of action for this compound?

A2: this compound reduces sodium currents by binding to voltage-gated sodium channels.[2][5] Its binding site is unique, as it overlaps with the receptor sites for both batrachotoxin (BTX), a steroidal alkaloid, and pyrethroid insecticides, allowing it to antagonize their effects.[2][3][6]

Q3: How should this compound be stored?

A3: Proper storage is crucial for maintaining the stability and shelf life of this compound.

  • Short-term storage: For periods of days to weeks, store the compound in a dry, dark environment at 0 - 4°C.[1]

  • Long-term storage: For months to years, store at -20°C.[1]

  • Stock Solutions: When in a solvent, store at -80°C for up to 6 months or at -20°C for up to 1 month.[7]

Solubility and Solution Preparation

Q4: What solvents can be used to dissolve this compound?

A4: this compound is soluble in Dimethyl Sulfoxide (DMSO).[1][7] For experiments requiring aqueous solutions, a stock solution in DMSO must first be prepared, which can then be diluted into the appropriate experimental buffer.

Quantitative Solubility Data
SolventSolubilityReference
DMSOSoluble[1][7]
WaterRelatively insoluble[8]

Experimental Protocols & Preparation

Q5: How do I prepare a stock solution of this compound for in vitro experiments?

A5: To prepare a stock solution, dissolve the powdered this compound in pure DMSO. For example, to create a 10 mM stock solution, add 259.5 µL of DMSO to 1 mg of this compound powder (Molecular Weight: 386.33). Ensure the compound is fully dissolved by vortexing. This stock solution can then be serially diluted to the final working concentration in your aqueous experimental buffer.

G cluster_workflow Workflow: In Vitro Stock Solution Preparation A Weigh this compound Powder B Add appropriate volume of pure DMSO A->B C Vortex thoroughly to ensure complete dissolution B->C D Store stock solution at -20°C or -80°C C->D E Dilute aliquot of stock solution into final experimental buffer C->E For immediate use

Caption: Workflow for preparing this compound stock and working solutions.

Q6: How can I formulate this compound for in vivo experiments?

A6: Due to its low water solubility, this compound requires specific formulations for animal studies. The process begins with dissolving the compound in DMSO, followed by dilution in a vehicle suitable for injection. Below are common formulations that can be tested.[7]

Recommended In Vivo Formulations
Formulation ComponentsRatio (by volume)Example Preparation (for 1 mL total)
DMSO : Tween 80 : Saline10 : 5 : 85Mix 100 µL DMSO stock, 50 µL Tween 80, and 850 µL Saline.
DMSO : PEG300 : Tween 80 : Saline10 : 40 : 5 : 45Mix 100 µL DMSO, 400 µL PEG300, 50 µL Tween 80, and 450 µL Saline.
DMSO : Corn oil10 : 90Mix 100 µL DMSO stock with 900 µL Corn oil.

Note: Always mix thoroughly to obtain a clear solution or a fine suspension before administration.[7]

Mechanism of Action Pathway

Q7: Can you illustrate the mechanism of action of this compound at the molecular level?

A7: this compound acts as an antagonist on voltage-gated sodium channels (VGSC). It binds to a site within the channel pore that overlaps with the binding sites of both the channel activator Batrachotoxin (BTX) and pyrethroid insecticides. By occupying this overlapping site, this compound blocks the channel and reduces the influx of sodium ions, thereby inhibiting neuronal signaling.[2][3]

G cluster_channel Voltage-Gated Sodium Channel (VGSC) Na_Channel Channel Pore Inhibition Inhibition of Na+ Current BTX_Site BTX Binding Site Pyr_Site Pyrethroid Binding Site Na_in Na+ Influx (Activation) Na_in->Na_Channel Activators (e.g., BTX) Btg502 This compound Btg502->Na_Channel Binds to overlapping site with BTX/Pyrethroids Btg502->Inhibition

Caption: this compound antagonizes sodium channels by blocking the ion pore.

Troubleshooting Guide

Q8: My this compound powder is not dissolving in my aqueous buffer. What should I do?

A8: this compound has poor solubility in water.[8] You must first create a concentrated stock solution in 100% DMSO, where it is known to be soluble.[1][7] Once fully dissolved in DMSO, you can add small aliquots of this stock solution to your aqueous buffer to reach the desired final concentration. The final concentration of DMSO in your experiment should be kept low (typically <0.5%) and consistent across all conditions, including controls.

Q9: I am observing off-target effects in my cell-based assay. What could be the cause?

A9: Off-target effects can arise from several factors:

  • High Solvent Concentration: Ensure the final DMSO concentration in your working solution is not toxic to your cells and that an equivalent amount is present in your vehicle control.

  • Compound Purity: Verify the purity of your this compound batch from the supplier's certificate of analysis.

  • Concentration: You may be using a concentration that is too high. Perform a dose-response curve to determine the optimal concentration range for your specific experiment.

References

Technical Support Center: Overcoming Insect Resistance to Bt Cry1Ac Toxin

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for overcoming resistance to the Bacillus thuringiensis (Bt) insecticidal protein, Cry1Ac. The development of resistance in target insect populations is a significant challenge to the sustainable use of Bt-based biopesticides and transgenic crops. This resource offers detailed experimental protocols and data to help identify, understand, and manage Cry1Ac resistance.

Frequently Asked Questions (FAQs)

Q1: What is Cry1Ac and how does it work?

A1: Cry1Ac is an insecticidal crystal protein produced by the bacterium Bacillus thuringiensis. When ingested by susceptible lepidopteran larvae, the protein is solubilized in the alkaline environment of the midgut and activated by proteases. The activated toxin then binds to specific receptors on the surface of midgut epithelial cells, leading to pore formation, cell lysis, and ultimately, insect death.

Q2: My insect colony is showing reduced susceptibility to Cry1Ac. How can I confirm this is genuine resistance?

A2: Reduced susceptibility should be quantified using dose-response bioassays.[1][2] A significant increase in the lethal concentration 50 (LC50) value of your colony compared to a known susceptible strain indicates the evolution of resistance. It is crucial to ensure that other factors, such as toxin quality and bioassay conditions, are consistent.

Q3: What are the primary molecular mechanisms of Cry1Ac resistance in insects?

A3: The most well-documented mechanisms of Cry1Ac resistance involve alterations in midgut receptor proteins that prevent the toxin from binding effectively.[3] These include:

  • Cadherin gene mutations: Mutations, deletions, or premature stop codons in the gene encoding a cadherin-like protein are a common cause of high-level, recessive resistance.[4][5][6][7][8][9] These mutations disrupt a key binding site for Cry1Ac.

  • ATP-binding cassette (ABC) transporter mutations: Inactivating mutations in ABC transporter genes, particularly ABCC2, are also linked to Cry1Ac resistance.[10][11][12][13][14] These transporters are thought to be involved in the insertion of the toxin into the cell membrane.

  • Alterations in other midgut proteins: Changes in aminopeptidase N (APN) and alkaline phosphatase (ALP) have also been implicated in Cry1Ac resistance, though their roles are often considered secondary to cadherin and ABC transporter mutations.[5]

Q4: Can insects be resistant to multiple Bt toxins?

A4: Yes, this is known as cross-resistance. If different Bt toxins share the same binding sites or modes of action, resistance to one toxin can confer resistance to others.[15] Conversely, insects can also develop multiple independent resistance mechanisms to different toxins.

Troubleshooting Guides

Problem 1: Inconsistent results in diet-based insect bioassays.

Possible Cause Troubleshooting Step
Toxin Degradation Ensure proper storage of Cry1Ac toxin (-20°C or -80°C). Prepare fresh toxin dilutions for each experiment.
Uneven Toxin Distribution Thoroughly mix the toxin into the diet before it solidifies. Use a consistent mixing procedure for all replicates.
Diet Quality Use a standardized artificial diet recipe. Ensure all ingredients are fresh and properly prepared.[16]
Larval Health Use larvae of a consistent age and developmental stage. Discard any unhealthy or undersized larvae.
Environmental Conditions Maintain constant temperature, humidity, and photoperiod throughout the bioassay.[17]

Problem 2: Difficulty in identifying the genetic basis of resistance in a Cry1Ac-resistant colony.

Possible Cause Troubleshooting Step
Novel Resistance Mechanism While cadherin and ABCC2 are common, other genes may be involved. Consider a broader genetic screening approach like RNA-seq to compare gene expression between resistant and susceptible strains.
Multiple Resistance Alleles Field populations can have diverse resistance mutations.[4] Sequence the full coding region of candidate genes from multiple resistant individuals to identify different alleles.
Recessive Inheritance Many resistance alleles are recessive.[7][18][19] Perform genetic crosses (F1 and F2 screens) to determine the inheritance pattern of the resistance.[20]

Data Presentation

Table 1: Examples of Cry1Ac Resistance Ratios in Lepidopteran Pests

Species Resistant Strain Resistance Ratio (LC50 of Resistant / LC50 of Susceptible) Primary Resistance Mechanism Reference
Pectinophora gossypiella (Pink Bollworm)Field-collected (India)64-foldReduced Cry1Ac binding[21]
Helicoverpa armigeraGYBT>500-foldCadherin gene mutation (premature stop codon)[8]
Heliothis virescensKCBhybHighReduced Cry1Aa binding[15]
Pectinophora gossypiellaAQ65300-foldCadherin gene mutation (transposon insertion)[9]

Experimental Protocols

Protocol 1: Diet-Incorporation Insect Bioassay for Cry1Ac Toxicity

Objective: To determine the lethal concentration (LC50) of Cry1Ac for a given insect population.

Materials:

  • Purified and activated Cry1Ac toxin

  • Standard artificial diet for the target insect species

  • Multi-well bioassay trays (e.g., 128-well)

  • Neonate larvae (<24 hours old) of the target insect

  • Environmental chamber

  • Distilled water

  • Surfactant (e.g., Triton X-100)

Procedure:

  • Toxin Preparation: Prepare a stock solution of Cry1Ac in a suitable buffer. Create a series of serial dilutions to achieve the desired final concentrations in the diet. A control with buffer only should be included.

  • Diet Preparation: Prepare the artificial diet according to the standard protocol. While the diet is still liquid (around 50-60°C), add the Cry1Ac dilutions and mix thoroughly.

  • Dispensing: Dispense a consistent volume of the toxin-incorporated diet into each well of the bioassay trays. Allow the diet to cool and solidify.

  • Infestation: Carefully place one neonate larva into each well using a fine paintbrush.

  • Incubation: Seal the trays and place them in an environmental chamber with controlled temperature, humidity, and photoperiod suitable for the insect species.

  • Data Collection: After 7 days, record the number of dead and live larvae for each concentration. Larvae that have not moved from the point of infestation or are significantly stunted can be considered dead.

  • Analysis: Use probit analysis to calculate the LC50 value, 95% confidence limits, and the slope of the dose-response curve.

Protocol 2: Brush Border Membrane Vesicle (BBMV) Binding Assay

Objective: To assess the binding of Cry1Ac to midgut receptors from susceptible and resistant insects.

Materials:

  • Midguts from last instar larvae

  • Homogenization buffer (e.g., Tris-HCl with protease inhibitors)

  • Biotinylated Cry1Ac toxin

  • BBMV preparations from susceptible and resistant insect strains

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • SDS-PAGE and Western blotting equipment

Procedure:

  • BBMV Preparation: Dissect midguts from larvae and prepare BBMVs using a differential centrifugation method. Determine the protein concentration of the BBMV preparations.

  • Binding Reaction: Incubate a fixed amount of BBMV protein (e.g., 20 µg) with biotinylated Cry1Ac toxin (e.g., 2.5 nM) in a binding buffer for a specified time.[10]

  • Separation: Pellet the BBMVs by centrifugation to separate bound from unbound toxin.

  • Detection: Resuspend the pellet, run the proteins on an SDS-PAGE gel, and transfer to a nitrocellulose membrane.

  • Visualization: Probe the blot with a streptavidin-HRP conjugate and visualize the bound toxin using a chemiluminescent substrate. A reduced or absent band in the resistant strain compared to the susceptible strain indicates reduced toxin binding.[21][22]

Visualizations

Cry1Ac_Mode_of_Action cluster_gut Insect Midgut Lumen cluster_cell Midgut Epithelial Cell Ingestion 1. Ingestion of Bt Crystal Solubilization 2. Solubilization in Alkaline pH Ingestion->Solubilization Activation 3. Proteolytic Activation Solubilization->Activation ReceptorBinding 4. Binding to Cadherin Receptor Activation->ReceptorBinding Oligomerization 5. Toxin Oligomerization ReceptorBinding->Oligomerization MembraneInsertion 6. Binding to ABC Transporter & Membrane Insertion Oligomerization->MembraneInsertion PoreFormation 7. Pore Formation MembraneInsertion->PoreFormation CellLysis 8. Cell Lysis & Insect Death PoreFormation->CellLysis

Caption: Simplified workflow of the Cry1Ac mode of action in a susceptible insect.

Resistance_Mechanisms cluster_receptors Midgut Receptors ActivatedToxin Activated Cry1Ac Toxin Cadherin Cadherin ActivatedToxin->Cadherin Binds ABCC2 ABC Transporter (ABCC2) Cadherin->ABCC2 Promotes interaction with Resistance Resistance (No Pore Formation) Cadherin->Resistance PoreFormation Pore Formation & Cell Death ABCC2->PoreFormation Mediates insertion ABCC2->Resistance Cadherin_Mutation Cadherin Mutation (Disrupts Binding) Cadherin_Mutation->Cadherin ABCC2_Mutation ABCC2 Mutation (Prevents Insertion) ABCC2_Mutation->ABCC2

Caption: Key molecular mechanisms of resistance to Cry1Ac toxin.

Experimental_Workflow Start Observe Reduced Efficacy in Insect Colony Bioassay 1. Perform Dose-Response Bioassay Start->Bioassay Confirm 2. Confirm Resistance (Compare LC50 to Susceptible Strain) Bioassay->Confirm GeneticCross 3. Genetic Crosses (F1/F2 Screen) to Determine Inheritance Confirm->GeneticCross Resistance Confirmed MolecularAnalysis 4. Molecular Analysis GeneticCross->MolecularAnalysis Sequencing Sequence Candidate Genes (Cadherin, ABCC2, etc.) MolecularAnalysis->Sequencing BindingAssay Perform BBMV Binding Assays MolecularAnalysis->BindingAssay Outcome Identify Resistance Mechanism Sequencing->Outcome BindingAssay->Outcome

Caption: Workflow for investigating and identifying Cry1Ac resistance.

References

Technical Support Center: Interpreting Btg 502's Effects on Mutated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the N-alkylamide insecticide Btg 502 on mutated sodium channels.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound on voltage-gated sodium channels?

A1: this compound acts as an antagonist of voltage-gated sodium channels. Unlike activators such as batrachotoxin (BTX), which cause persistent activation, this compound reduces the amplitude of the peak sodium current. It appears to bind preferentially to the open state of the sodium channel, as its inhibitory effect is enhanced by repetitive depolarizing pulses.

Q2: How does the binding site of this compound relate to other known sodium channel toxin binding sites?

A2: Toxin competition experiments suggest that this compound shares an overlapping binding site with BTX at neurotoxin receptor site 2 on the sodium channel. However, their effects are distinct. While this compound antagonizes the action of BTX, it does not cause the characteristic hyperpolarizing shift in the voltage-dependence of activation seen with BTX. Furthermore, the binding site for this compound also overlaps with that of pyrethroid insecticides, as mutations affecting pyrethroid sensitivity can also alter the effects of this compound.

Q3: What is the effect of this compound on the gating kinetics of sodium channels?

A3: this compound has been shown to have no significant effect on the voltage-dependence of activation or fast inactivation of cockroach sodium channels expressed in Xenopus oocytes. Its primary effect is a reduction in the peak current amplitude.

Troubleshooting Guides

Problem 1: I am not observing any inhibition of my sodium currents after applying this compound.

Potential Cause Troubleshooting Step
Channel State This compound preferentially binds to the open state of the sodium channel. Ensure your voltage protocol includes a train of depolarizing prepulses (e.g., 100 pulses to -10 mV at 10 Hz) before the test pulse to facilitate channel opening and this compound binding.
Mutation in the Binding Site Certain mutations can abolish the action of this compound. For example, the F1519I mutation in cockroach sodium channels, which reduces pyrethroid binding, also eliminates the effect of this compound. Verify the sequence of your sodium channel construct.
Drug Concentration The maximal peak current inhibition observed in some studies was around 50% with 10 µM of this compound. Ensure you are using an appropriate concentration range for your specific channel subtype and experimental conditions.
Incorrect Solution Preparation Verify the concentration and integrity of your this compound stock solution. Prepare fresh dilutions for each experiment.

Problem 2: The inhibitory effect of this compound is not reversible after washout.

Potential Cause Troubleshooting Step
Slow Dissociation Some compounds exhibit slow off-rates. Extend the washout period and monitor for recovery.
Lipophilic Nature This compound is a lipophilic molecule and may partition into the cell membrane or perfusion system, leading to a slow washout. Consider using a carrier protein like bovine serum albumin (BSA) in your washout solution to facilitate its removal.
Experimental System In systems like Xenopus oocytes, the large cell size and vitelline membrane can hinder rapid solution exchange. Ensure your perfusion system is functioning optimally and allows for complete and rapid exchange of the recording solution.

Problem 3: I am seeing an increase in sodium current with this compound application on my mutant channel.

Potential Cause Altered Drug-Channel Interaction
Allosteric Modulation While typically an antagonist, certain mutations could potentially alter the binding or conformational changes induced by this compound, leading to an agonistic or potentiating effect. This has been observed with some sodium channel modulators on specific mutant channels.
Off-Target Effects At high concentrations, this compound might have off-target effects on other channels or cellular components that indirectly influence the measured sodium current. Perform control experiments on untransfected or mock-transfected cells to rule out these effects.

Quantitative Data Summary

The following table summarizes the effects of this compound on wild-type and mutated sodium channels based on available literature.

Channel/Mutant Expression System This compound Concentration (µM) Effect Reference
Wild-type (BgNav1-1a)Xenopus oocytes10~50% reduction in peak sodium current
M918TXenopus oocytesNot specifiedNot more sensitive than wild-type
L1014FXenopus oocytesNot specifiedNot more sensitive than wild-type
F1519IXenopus oocytesNot specifiedAbolished the action of this compound

Experimental Protocols

Two-Electrode Voltage Clamp (TEVC) Recording from Xenopus Oocytes

This protocol is adapted from methodologies used to study the effects of this compound on sodium channels expressed in Xenopus oocytes.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • Prepare cRNA for the wild-type or mutated sodium channel alpha subunit and any auxiliary subunits (e.g., TipE for insect channels) from linearized cDNA templates.

  • Co-inject the cRNA into the oocytes.

  • Incubate the oocytes at 18-20°C for 2-4 days in a suitable medium (e.g., ND96) to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with recording solution (e.g., ND96 containing in mM: 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, 5 HEPES, pH 7.6).

  • Impale the oocyte with two glass microelectrodes (resistance 0.5-2 MΩ) filled with 3 M KCl. One electrode measures the membrane potential, and the other injects current.

  • Voltage-clamp the oocyte at a holding potential of -120 mV using a suitable amplifier.

  • Record sodium currents elicited by a test pulse (e.g., a 20 ms pulse to -10 mV).

3. This compound Application:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Dilute the stock solution to the desired final concentration in the recording solution immediately before use.

  • To assess the effect of this compound, first establish a stable baseline recording of the sodium current.

  • Apply a train of depolarizing prepulses (e.g., 100 pulses of 20 ms to -10 mV at 10 Hz) to accumulate open-state block.

  • Perfuse the oocyte with the this compound-containing solution and repeat the pulse protocol.

  • To test for reversibility, perfuse the oocyte with the control recording solution (washout).

4. Data Analysis:

  • Measure the peak amplitude of the sodium current before, during, and after this compound application.

  • Calculate the percentage of current inhibition.

  • If assessing voltage-dependence, measure peak currents at a range of test potentials to construct current-voltage (I-V) relationships.

  • To analyze voltage-dependence of activation and inactivation, use standard voltage protocols and fit the data with Boltzmann functions.

Visualizations

Btg502_Mechanism_of_Action cluster_channel Sodium Channel States cluster_ligand Ligand Resting Resting State Open Open State Resting->Open Depolarization Open->Resting Deactivation Inactivated Inactivated State Open->Inactivated Inactivation Blocked Blocked (Reduced I_Na) Open->Blocked Channel Block Inactivated->Resting Repolarization Btg502 This compound Btg502->Open Preferential Binding

Caption: Mechanism of this compound action on voltage-gated sodium channels.

TEVC_Workflow cluster_prep Preparation cluster_record Recording cluster_exp Experiment cluster_analysis Data Analysis Oocyte_Harvest Harvest & Defolliculate Oocytes cRNA_Prep Prepare Sodium Channel cRNA cRNA_Inject Inject cRNA into Oocytes cRNA_Prep->cRNA_Inject Incubation Incubate Oocytes (2-4 days) cRNA_Inject->Incubation Placement Place Oocyte in Recording Chamber Incubation->Placement Impale Impale with Microelectrodes Placement->Impale Voltage_Clamp Voltage Clamp (-120 mV) Impale->Voltage_Clamp Baseline Record Baseline Sodium Current Voltage_Clamp->Baseline Prepulse Apply Depolarizing Prepulse Train Baseline->Prepulse Btg502_App Apply this compound Prepulse->Btg502_App Record_Effect Record Effect on Sodium Current Btg502_App->Record_Effect Washout Washout this compound Record_Effect->Washout Measure_Peak Measure Peak Current Amplitude Washout->Measure_Peak Calc_Inhibition Calculate % Inhibition Measure_Peak->Calc_Inhibition Analyze_Gating Analyze Gating Parameters Calc_Inhibition->Analyze_Gating

Caption: Experimental workflow for Two-Electrode Voltage Clamp (TEVC) studies.

Troubleshooting_Logic Start No this compound Effect Observed Check_Protocol Is a prepulse train being used to open channels? Start->Check_Protocol Check_Mutation Does the channel have a mutation in the this compound binding site (e.g., F1519I)? Check_Protocol->Check_Mutation Yes No_Effect_Protocol Implement prepulse train Check_Protocol->No_Effect_Protocol No Check_Concentration Is the this compound concentration sufficient (e.g., ≥10 µM)? Check_Mutation->Check_Concentration No No_Effect_Mutation Consider site-directed mutagenesis to restore sensitivity Check_Mutation->No_Effect_Mutation Yes Check_Solutions Are the this compound stock and working solutions correctly prepared? Check_Concentration->Check_Solutions Yes No_Effect_Concentration Increase this compound concentration Check_Concentration->No_Effect_Concentration No Success Effect Observed Check_Solutions->Success Yes No_Effect_Solutions Prepare fresh solutions Check_Solutions->No_Effect_Solutions No No_Effect_Protocol->Success No_Effect_Concentration->Success No_Effect_Solutions->Success

Caption: Logical troubleshooting flow for lack of this compound effect.

Technical Support Center: Btg502 and the F1519I Mutation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with the insecticide Btg502 and voltage-gated sodium channels. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of the F1519I mutation on Btg502 activity.

Frequently Asked Questions (FAQs)

Q1: We are observing a complete lack of Btg502 efficacy in our insect population. Could a mutation be the cause?

A1: Yes, a lack of efficacy is a strong indicator of target-site resistance. Specifically, the F1519I mutation in the voltage-gated sodium channel has been demonstrated to abolish the inhibitory action of Btg502.[1][2] This mutation, originally identified as a source of pyrethroid resistance, directly impacts the binding site of Btg502.[1][2][3]

Q2: What is the specific mechanism by which the F1519I mutation abolishes Btg502 action?

A2: The F1519I mutation directly disrupts the binding site for Btg502 on the voltage-gated sodium channel. The residue F1519, a phenylalanine, is located in the IIIS6 transmembrane segment of the channel protein.[1][3] This aromatic residue is a critical contact point for Btg502.[1][4] The substitution of phenylalanine with isoleucine (a non-aromatic amino acid) at this position is thought to sterically hinder and/or eliminate key molecular interactions, such as π-π stacking, that are necessary for stable binding of Btg502. Consequently, Btg502 can no longer effectively bind to and inhibit the sodium channel.

Q3: Our electrophysiology results show no reduction in sodium current after applying Btg502 to cells expressing a mutant sodium channel. How can we confirm if it is the F1519I mutation?

A3: The phenotype you are observing is consistent with the presence of the F1519I mutation. To confirm this, you should sequence the gene encoding the voltage-gated sodium channel in your experimental population and look for a T-to-A or T-to-G single nucleotide polymorphism (SNP) in the codon for amino acid 1519, resulting in the phenylalanine to isoleucine substitution. Comparing your results with a susceptible, wild-type population will be crucial.

Q4: Does the F1519I mutation affect other insecticides?

A4: Yes, the F1519I mutation is a well-characterized "knockdown resistance" (kdr) mutation that confers resistance to pyrethroid insecticides, such as deltamethrin.[2][3] The F1519 residue is part of a shared receptor site for both Btg502 and pyrethroids.[2] Therefore, cross-resistance between these two classes of insecticides is expected in populations carrying this mutation.

Troubleshooting Guide

Problem Possible Cause Recommended Action
No observable effect of Btg502 in bioassays. Target-site resistance due to the F1519I mutation in the voltage-gated sodium channel.1. Sequence the IIIS6 region of the voltage-gated sodium channel gene to check for the F1519I mutation.2. Perform electrophysiological analysis on oocytes expressing the mutant channel to confirm the lack of Btg502-induced current inhibition.
Electrophysiology shows no inhibition of sodium current by Btg502. The expressed sodium channel construct contains the F1519I mutation.1. Verify the sequence of your expression plasmid.2. If using a cell line with endogenous channels, sequence the relevant sodium channel gene.3. As a positive control, test Btg502 on a wild-type channel preparation.
Inconsistent results with Btg502 across different insect populations. Variation in the frequency of the F1519I allele among the populations.1. Genotype individuals from each population for the F1519I mutation.2. Correlate the allele frequency with the observed level of Btg502 resistance in your bioassays.

Quantitative Data Summary

The following table summarizes the electrophysiological effects of Btg502 on wild-type and F1519I mutant cockroach voltage-gated sodium channels (BgNav1-1a) expressed in Xenopus oocytes.

Channel TypeBtg502 ConcentrationPeak Sodium Current ReductionReference
Wild-Type (BgNav1-1a)10 µM~50%[1]
F1519I Mutant10 µMNo significant reduction[1]
F1519A Mutant10 µMNo significant reduction[1]
F1519W Mutant10 µMNo significant reduction[1]

Experimental Protocols

Site-Directed Mutagenesis of the Voltage-Gated Sodium Channel

This protocol describes the introduction of the F1519I point mutation into a plasmid containing the wild-type cockroach sodium channel cDNA (BgNav1-1a).

  • Template: Use a high-fidelity DNA polymerase and a plasmid vector containing the wild-type BgNav1-1a cDNA as the template.

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation (TTC to ATC for Phenylalanine to Isoleucine). The primers should be approximately 25-45 bases in length with a melting temperature (Tm) > 78°C.

  • PCR Amplification: Perform PCR using the designed primers and the wild-type plasmid template. Use a low number of cycles (12-18) to minimize the introduction of random errors.

  • Template Digestion: Digest the parental, methylated DNA template with the DpnI restriction enzyme.

  • Transformation: Transform the mutated, nicked plasmid DNA into a highly competent E. coli strain.

  • Sequencing Verification: Isolate the plasmid DNA from the resulting colonies and verify the presence of the F1519I mutation and the absence of any other mutations by Sanger sequencing.

Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This protocol outlines the functional expression and electrophysiological recording of wild-type and mutant sodium channels.

  • cRNA Synthesis: Linearize the plasmid DNA containing the wild-type or mutant sodium channel cDNA. Synthesize capped cRNA using an in vitro transcription kit.

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject each oocyte with approximately 50 ng of the synthesized cRNA.

  • Incubation: Incubate the injected oocytes at 18°C for 2-4 days in Barth's solution to allow for channel expression.

  • Electrophysiological Recording:

    • Place a single oocyte in a recording chamber perfused with a standard recording solution.

    • Impale the oocyte with two glass microelectrodes filled with 3 M KCl to act as the voltage and current electrodes.

    • Clamp the oocyte at a holding potential of -100 mV.

    • Elicit sodium currents by applying depolarizing voltage steps.

    • To assess the effect of Btg502, first record baseline currents. Then, perfuse the chamber with the recording solution containing Btg502 and record the currents again. A train of repetitive depolarizing prepulses is typically required to observe the inhibitory effect of Btg502 on open channels.[1]

  • Data Analysis: Measure the peak sodium current amplitude before and after the application of Btg502 to determine the percentage of inhibition.

Visualizations

Btg502_Action_Pathway cluster_membrane Cell Membrane cluster_effect Cellular Effect Na_Channel_WT Wild-Type Na+ Channel (F1519) Current_Inhibited Na+ Current Inhibited Na_Channel_WT->Current_Inhibited Leads to Na_Channel_Mutant Mutant Na+ Channel (I1519) Current_Normal Na+ Current Unaffected Na_Channel_Mutant->Current_Normal Results in Btg502 Btg502 Btg502->Na_Channel_WT Binds to F1519 Btg502->Na_Channel_Mutant Binding Abolished

Caption: Logical diagram illustrating the effect of the F1519I mutation on Btg502 action.

Experimental_Workflow start Start with Wild-Type Na+ Channel cDNA mutagenesis Site-Directed Mutagenesis (F1519I) start->mutagenesis sequence_verification Sequence Verification mutagenesis->sequence_verification crna_synthesis cRNA Synthesis sequence_verification->crna_synthesis oocyte_injection Xenopus Oocyte Injection crna_synthesis->oocyte_injection expression Channel Expression (2-4 days) oocyte_injection->expression tevc Two-Electrode Voltage Clamp Recording expression->tevc data_analysis Data Analysis: Compare WT vs. Mutant response to Btg502 tevc->data_analysis

Caption: Experimental workflow for assessing the impact of the F1519I mutation.

References

Off-target effects of Btg 502 in research models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is intended for researchers, scientists, and drug development professionals. Btg 502 is an alkylamide insecticide, and the available research primarily focuses on its on-target effects on insect voltage-gated sodium channels. To date, there is a significant lack of published data regarding the off-target effects of this compound in mammalian research models. The information provided herein is based on studies of its mechanism of action in insect systems.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is an antagonist of voltage-gated sodium channels (Navs). Unlike activators such as batrachotoxin (BTX), this compound reduces the peak sodium current. It is believed to bind within the inner pore of the channel.[1][2][3] Its binding site appears to overlap with those of both BTX and pyrethroid insecticides.[1][4]

Q2: Has this compound been observed to have effects on mammalian sodium channels?

A2: Early studies utilized mouse brain synaptoneurosomes to demonstrate that this compound can antagonize the binding and action of batrachotoxin (BTX).[1][3] However, detailed electrophysiological studies on the direct effects of this compound on specific mammalian sodium channel isoforms are not available in the current body of literature.

Q3: What is the difference between the effects of this compound and BTX on sodium channels?

A3: While both compounds are thought to share a binding site, their effects are opposing. BTX is a potent activator that causes persistent channel opening. In contrast, this compound acts as an antagonist, reducing the amplitude of the sodium current.[3]

Q4: Are there any known off-target effects of this compound in mammalian systems?

A4: Currently, there is no published literature detailing the off-target effects of this compound in mammalian research models. Standard safety pharmacology profiling for off-target effects on other receptors, ion channels, or enzymes has not been reported for this compound.

Troubleshooting Guide

Problem 1: Inconsistent or no reduction in sodium current observed after applying this compound in an insect sodium channel expression system (e.g., Xenopus oocytes).

  • Possible Cause 1: Channel State-Dependence. The action of this compound may be state-dependent, potentially binding more effectively to open channels.

    • Troubleshooting Tip: Ensure your voltage protocol involves repetitive channel opening to facilitate binding. A pulse train of depolarizations may be more effective than single depolarizing steps.

  • Possible Cause 2: Compound Stability and Solubility. this compound is a hydrophobic molecule.

    • Troubleshooting Tip: Prepare fresh stock solutions in a suitable solvent like DMSO. Ensure the final concentration of the solvent in your experimental buffer is low (<0.5%) and does not affect channel function on its own. Confirm the solubility of this compound in your specific recording solution.

  • Possible Cause 3: Incorrect Mutation in the Sodium Channel. Specific residues are critical for this compound's action.

    • Troubleshooting Tip: If you are working with mutant channels, sequence-verify your constructs. Mutations in residues within the IIIS6 and IVS6 transmembrane helices have been shown to be critical for this compound's effects.[4]

Problem 2: Difficulty in interpreting the interaction between this compound and other sodium channel modulators.

  • Possible Cause: Complex Allosteric Interactions. this compound has overlapping binding sites with pyrethroids and BTX, leading to complex competitive and allosteric interactions.

    • Troubleshooting Tip: When performing competition experiments, carefully consider the order of compound application and the concentrations used. The antagonism of deltamethrin's effects by this compound, for instance, can be complex.[4]

Quantitative Data Summary

The following table summarizes the key quantitative findings from electrophysiological studies of this compound on cockroach voltage-gated sodium channels (BgNav1-1a) expressed in Xenopus oocytes.

ParameterValueExperimental ConditionsReference
Effect on Peak Current ~50% maximal inhibition10 µM this compound with 100 repetitive prepulses[3]
Voltage Dependence of Activation No significant effectNot specified[3]
Voltage Dependence of Fast Inactivation No significant effectNot specified[3]

Experimental Protocols

Key Experiment: Electrophysiological Recording of this compound Effects on Cockroach Sodium Channels in Xenopus Oocytes

This protocol is a summary of the methodology described in the cited literature.[3][4]

  • Oocyte Preparation:

    • Harvest stage V-VI oocytes from adult female Xenopus laevis.

    • Treat with collagenase to defolliculate.

    • Inject oocytes with cRNA encoding the desired sodium channel isoform (e.g., BgNav1-1a).

    • Incubate oocytes for 2-4 days at 18°C in a suitable medium.

  • Two-Electrode Voltage Clamp (TEVC) Recording:

    • Place a single oocyte in a recording chamber continuously perfused with bath solution.

    • Impale the oocyte with two microelectrodes (voltage and current) filled with 3 M KCl.

    • Maintain a holding potential of -120 mV.

    • Elicit sodium currents using a depolarizing test pulse (e.g., to 0 mV for 20 ms).

  • Application of this compound:

    • Prepare stock solutions of this compound in DMSO.

    • Dilute to the final concentration in the bath solution immediately before application.

    • To assess the effect of this compound, apply the compound via the perfusion system.

    • To investigate state-dependence, a prepulse protocol (e.g., a train of 100 short depolarizing pulses) can be used prior to the test pulse, in the presence of this compound.

  • Data Analysis:

    • Measure the peak sodium current amplitude before and after the application of this compound.

    • Calculate the percentage of current inhibition.

    • Analyze the voltage-dependence of activation and inactivation using standard protocols to determine any shifts in the midpoint potentials.

Visualizations

G cluster_workflow Experimental Workflow: Assessing this compound Activity A Oocyte Preparation (Xenopus laevis) B cRNA Injection (e.g., BgNav1-1a) A->B C Incubation (2-4 days) B->C D Two-Electrode Voltage Clamp (TEVC) C->D E Record Baseline Sodium Current D->E F Apply this compound E->F G Record Post-Btg 502 Sodium Current F->G H Data Analysis (% Inhibition) G->H G Nav_Channel Voltage-Gated Sodium Channel (Nav) Inner Pore Outer Pore Btg502 This compound (Antagonist) Btg502->Nav_Channel:p_in Reduces Na+ Current BTX Batrachotoxin (BTX) (Activator) BTX->Nav_Channel:p_in Persistent Activation Pyrethroid Pyrethroids (Activator) Pyrethroid->Nav_Channel Prolongs Opening note This compound, BTX, and Pyrethroids have overlapping but distinct binding sites. note->Nav_Channel

References

Technical Support Center: Optimizing Btg 502 Concentration for Sodium Channel Blockade

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides technical support for researchers utilizing Btg 502, an alkylamide insecticide, to study and block voltage-gated sodium channels. It offers frequently asked questions (FAQs), troubleshooting advice, experimental protocols, and key data to facilitate the determination of optimal this compound concentrations for your experiments.

Quick Facts & Data Summary

This compound is an alkylamide insecticide that acts as an antagonist of voltage-gated sodium channels.[1][2][3] Unlike classic activators like Batrachotoxin (BTX), this compound reduces the peak sodium current.[2][3][4] Its binding site appears to overlap with those of both BTX and pyrethroids, suggesting a unique mode of action.[2][5] The following table summarizes key information for experimental planning.

ParameterValue / InformationSource
Compound Name (2E,4E)-N-(1,2-dimethylpropyl)-6-(5-bromo-2-naphthalenyl)-2,4-hexadienamide[2][5]
CAS Number 99083-11-1[1]
Molecular Formula C21H24BrNO[6]
Molecular Weight 386.33 g/mol [6]
Mechanism of Action Reduces peak sodium current; antagonist.[2][4][2][4]
Target Channels Primarily studied on insect (cockroach) sodium channels.[1][2][5][1][2][5]
Effective Concentration Maximal inhibition of ~50% observed at 10 µM in Xenopus oocytes expressing cockroach sodium channels.[4][4]
Solubility Soluble in DMSO.[6][6]
Storage Powder: -20°C for 3 years. In solvent: -80°C for 6 months.[6][6]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a sodium channel antagonist.[2][3] It reduces the amplitude of the peak sodium current, in contrast to toxins like Batrachotoxin (BTX) which cause persistent channel activation.[4][7] The effect of this compound is use-dependent, meaning it appears to bind more effectively to open-state sodium channels, as peak current inhibition is observed when a train of repetitive depolarizing pulses is applied.[4]

Q2: What is a good starting concentration range for my experiments?

A2: Based on published data, a concentration of 10 µM has been shown to produce maximal (~50%) inhibition of cockroach sodium channels expressed in Xenopus oocytes.[4] For initial dose-response experiments, we recommend a range spanning from 10 nM to 100 µM to capture the full inhibitory curve and determine the IC50 value for your specific channel subtype and expression system.

Q3: My this compound is not dissolving. What should I do?

A3: this compound is soluble in DMSO.[6] We recommend preparing a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. For your final working solution, dilute the stock solution into your extracellular recording buffer. Ensure the final concentration of DMSO is low (typically <0.1%) to avoid off-target effects on the cells. If solubility issues persist, gentle warming or vortexing of the stock solution may help.

Q4: I am not seeing any sodium channel blockade. What are some possible reasons?

A4: There are several potential reasons for a lack of effect:

  • Use-Dependence: The blocking effect of this compound is use-dependent.[4] Ensure your voltage protocol includes repetitive depolarizations (e.g., a train of pulses at 10 Hz) to encourage the binding of this compound to the open state of the channel.[4]

  • Channel Subtype: this compound has been primarily characterized on insect sodium channels.[1][2][5] Its potency against mammalian subtypes may differ significantly. Verify the suitability of this compound for your specific target.

  • Compound Degradation: Ensure your this compound stock solution has been stored correctly (at -80°C) and has not undergone multiple freeze-thaw cycles.[6]

  • Incorrect Concentration: Double-check all dilution calculations to ensure the final concentration in your experiment is accurate.

Q5: What are the known off-target effects of this compound?

Experimental Protocols & Troubleshooting

Protocol: Determination of this compound IC50 using Whole-Cell Patch-Clamp Electrophysiology

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound on a cell line expressing a specific voltage-gated sodium channel subtype.

1. Cell Preparation:

  • Culture cells expressing the sodium channel of interest on glass coverslips to ~70-80% confluency.

  • Prior to recording, transfer a coverslip to the recording chamber on the microscope stage.

  • Continuously perfuse the chamber with external solution.

2. Reagent Preparation:

  • External Solution (example): 130 mM NaCl, 10 mM HEPES, 5 mM KCl, 1 mM MgCl2, 1 mM CaCl2, 12.5 mM dextrose. Adjust pH to 7.4 with NaOH.[9]

  • Internal Solution (example): 120 mM K-gluconate, 20 mM KCl, 10 mM HEPES, 5 mM EGTA, 1.5 mM MgATP. Adjust pH to 7.3 with KOH.[9]

  • This compound Stock Solution: Prepare a 10 mM stock solution in 100% DMSO. Store at -80°C.[6]

  • Working Solutions: Prepare a series of dilutions of this compound in the external solution (e.g., 0.01, 0.1, 1, 10, 100 µM). Ensure the final DMSO concentration is consistent across all solutions and the vehicle control.

3. Electrophysiological Recording:

  • Pull glass micropipettes with a resistance of 4-8 MΩ when filled with internal solution.[10]

  • Establish a gigaohm seal (>1 GΩ) on a target cell.[10]

  • Rupture the membrane to achieve the whole-cell configuration.

  • Set the holding potential to a voltage where channels are primarily in the closed state (e.g., -120 mV).

  • Apply a voltage protocol to elicit sodium currents. To test for use-dependence, a train of depolarizing pulses (e.g., to 0 mV for 20 ms at 10 Hz) is recommended.[4]

  • Record baseline currents in the vehicle control solution until the peak current amplitude is stable.

4. Compound Application and Data Acquisition:

  • Perfuse the chamber with the lowest concentration of this compound until a new steady-state level of inhibition is reached.

  • Wash out the compound with the control external solution.

  • Repeat the application and washout steps for each concentration, moving from lowest to highest.

  • Measure the peak inward current for each concentration after the effect has stabilized.

5. Data Analysis:

  • Calculate the fractional block for each concentration: Fractional Block = 1 - (Peak Current_drug / Peak Current_control).

  • Plot the fractional block against the logarithm of the this compound concentration.

  • Fit the data to the Hill equation to determine the IC50 value and the Hill coefficient.[9]

Troubleshooting Common Patch-Clamp Issues
IssuePossible Cause(s)Suggested Solution(s)
Difficulty forming a GΩ seal Unhealthy cells; Debris at pipette tip; Incorrect pipette resistance; Leaky pressure system.Use healthy, well-adhered cells. Ensure solutions are filtered and the pipette tip is clean.[11] Aim for pipette resistance of 4-8 MΩ.[10] Check all tubing and seals for leaks.[11]
High Access Resistance (>25 MΩ) after break-in Incomplete membrane rupture; Pipette tip is too small.Apply short, gentle suction pulses.[12] Use a pipette with a slightly lower resistance (larger tip opening).
Unstable current (Run-down or Run-up) "Washout" of essential intracellular components; Channel modulation by internal factors.Use a perforated patch configuration (e.g., with amphotericin B or nystatin). Allow the recording to stabilize for several minutes before applying the compound.
High variability in blockade Incomplete compound washout between concentrations; Use-dependent effects not reaching steady-state.Increase washout time between applications. Ensure you are applying the compound for a sufficient duration for the block to fully develop and stabilize.

Visualizations: Workflows and Mechanisms

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_cells Prepare Cell Culture prep_solutions Prepare Internal/External Solutions & this compound Dilutions prep_cells->prep_solutions patch_cell Establish Whole-Cell Patch Clamp Configuration prep_solutions->patch_cell record_base Record Baseline I_Na (Vehicle Control) patch_cell->record_base apply_drug Apply this compound (Increasing Concentrations) record_base->apply_drug washout Washout Between Doses apply_drug->washout washout->apply_drug measure_peak Measure Peak Current For Each Concentration washout->measure_peak calc_inhibit Calculate % Inhibition measure_peak->calc_inhibit plot_curve Plot Dose-Response Curve calc_inhibit->plot_curve fit_ic50 Fit to Hill Equation (Determine IC50) plot_curve->fit_ic50

Caption: Workflow for determining the IC50 of this compound.

Conceptual Mechanism of this compound Action

G cluster_membrane Cell Membrane channel_closed Closed State Na+ Na+ No Influx channel_open Open State Na+ Na+ Na+ Influx channel_blocked Blocked State Na+ Na+ Influx Reduced channel_open->channel_blocked ap Action Potential channel_open:f0->ap Leads to depol Membrane Depolarization depol->channel_open Activates btg502 This compound btg502->channel_blocked Binds & Stabilizes

Caption: this compound binds to open sodium channels, reducing Na+ influx.

Troubleshooting Logic for Inconsistent Results

G start Inconsistent/No Blockade Observed q1 Is your voltage protocol use-dependent (e.g., 10 Hz train)? start->q1 a1_no Implement a use-dependent protocol to promote open-state binding. q1->a1_no No q2 Are cells/recording stable? (Check access resistance, leak current) q1->q2 Yes a2_no Troubleshoot patch-clamp seal and cell health. (See guide) q2->a2_no No q3 Are compound dilutions and DMSO concentration correct? q2->q3 Yes a3_no Remake stock and working solutions. Verify final DMSO concentration. q3->a3_no No end_node Re-evaluate channel subtype sensitivity to this compound. q3->end_node Yes

References

Technical Support Center: BTG502 Binding Affinity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the factors affecting the binding affinity of BTG502, an N-alkylamide insecticide, to its target, the voltage-gated sodium channel.

Frequently Asked Questions (FAQs)

Q1: What is BTG502 and what is its primary target?

A1: BTG502 is a synthetic N-alkylamide insecticide. Its primary molecular target is the voltage-gated sodium channel (VGSC) in insects. By binding to the channel, BTG502 modulates its function, leading to a reduction in sodium current, which ultimately results in paralysis and death of the insect.

Q2: What is the mechanism of action of BTG502 on voltage-gated sodium channels?

A2: BTG502 acts as a state-dependent antagonist of insect voltage-gated sodium channels. It preferentially binds to the open state of the channel, stabilizing it and thereby reducing the peak sodium current. Its binding site overlaps with that of other known sodium channel modulators, including batrachotoxin (BTX) and pyrethroid insecticides.[1]

Q3: Which specific residues in the sodium channel are critical for BTG502 binding?

A3: Mutational analysis has identified several key amino acid residues within the insect sodium channel that are crucial for the action of BTG502. These residues are located in transmembrane helices IIS5, IIIS6, and IVS6, and the intracellular linker between domains II and III. Specifically, residues such as Ile(3i12), Gly(3i14), Phe(3i16), Ser(3i15), Leu(3i19) in IIIS6, and Phe(4i15) in IVS6 have been shown to be critical.[1][2]

Q4: How does the binding of BTG502 differ from that of pyrethroids and BTX?

A4: While their binding sites overlap, their effects differ. BTX and pyrethroids are typically channel activators that cause persistent activation. In contrast, BTG502 acts as an antagonist, reducing the sodium current.[1] The binding of BTG502 is also dependent on the channel being in an open state, a characteristic it shares with pyrethroids.[3][4]

Factors Affecting BTG502 Binding Affinity

The binding affinity of BTG502 to the voltage-gated sodium channel can be influenced by a multitude of factors, both intrinsic to the ligand and the target, and extrinsic, related to the experimental conditions. Understanding these factors is critical for obtaining reliable and reproducible experimental results.

Summary of Key Factors and Their Effects
FactorEffect on Binding AffinityExperimental Considerations
Channel State Higher affinity for the open state of the sodium channel.Assays should be designed to promote channel opening, for instance, by using repetitive depolarizing pulses in electrophysiology experiments.
Amino Acid Mutations Single point mutations in the binding site can significantly decrease or abolish BTG502 binding.Site-directed mutagenesis is a key tool to probe the binding pocket. Results from resistant insect strains can also provide insights.
Temperature Can affect the conformational flexibility of both the protein and the ligand, thereby altering binding kinetics and affinity.Maintain a consistent and controlled temperature throughout the experiment.
pH and Ionic Strength Can alter the ionization state of amino acid residues in the binding site and the ligand itself, affecting electrostatic interactions.Use a buffered solution with a physiological pH and ionic strength that is optimized for the specific channel and cell type.
Presence of Other Ligands Competitive or allosteric modulators can affect BTG502 binding.Be aware of any other compounds in the assay medium that could interact with the sodium channel.
Membrane Composition The lipid environment can influence the conformation and function of the transmembrane sodium channel.When using reconstituted systems, the choice of lipids can be a critical parameter.

Experimental Protocols

Determining the binding affinity of BTG502 is most accurately achieved through electrophysiological methods due to the high lipophilicity of many insecticides, which can lead to high non-specific binding in traditional radioligand assays.[5][6]

Two-Electrode Voltage Clamp (TEVC) on Xenopus Oocytes

This is a standard method for characterizing the effects of compounds on ion channels expressed in a heterologous system.

1. Oocyte Preparation and cRNA Injection:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject oocytes with cRNA encoding the insect voltage-gated sodium channel of interest (e.g., from Drosophila melanogaster or Blattella germanica). Co-injection with an auxiliary subunit like TipE may be necessary to enhance channel expression.[5]
  • Incubate the oocytes for 2-5 days to allow for channel expression.

2. Electrophysiological Recording:

  • Place an oocyte in a recording chamber continuously perfused with a standard external solution (e.g., ND96).
  • Impale the oocyte with two microelectrodes filled with an internal solution (e.g., 3 M KCl), one for voltage clamping and one for current recording.
  • Clamp the oocyte at a holding potential of -120 mV.
  • To study the state-dependent binding of BTG502, elicit sodium currents using a series of depolarizing voltage pulses (e.g., to -10 mV).
  • Apply BTG502 dissolved in the external solution at various concentrations.

3. Data Analysis:

  • Measure the peak sodium current in the absence and presence of different concentrations of BTG502.
  • Plot the percentage of current inhibition against the BTG502 concentration.
  • Fit the data to a dose-response curve to determine the IC50 value, which is an indicator of the binding affinity.

Troubleshooting Guide

Common Issues in BTG502 Binding Affinity Experiments
IssuePossible Cause(s)Recommended Solution(s)
No or Low Inhibition by BTG502 1. Channel not in the open state: BTG502 has a higher affinity for the open state. 2. Mutation in the binding site: The expressed channel may have a mutation that reduces affinity. 3. Incorrect BTG502 concentration: Degradation or precipitation of the compound.1. Apply a train of depolarizing prepulses to increase the population of open channels before BTG502 application. 2. Sequence the channel construct to verify the absence of unintended mutations. Use a wild-type, susceptible channel as a positive control. 3. Prepare fresh BTG502 solutions and verify the final concentration. Use a solvent like DMSO at a final concentration that does not affect channel function.
High Variability in IC50 Values 1. Inconsistent channel expression levels: Oocytes may express different numbers of functional channels. 2. Temperature fluctuations: Affecting binding kinetics. 3. Incomplete solution exchange: Residual compound from a previous application.1. Normalize the current to the baseline before compound application. Inject a consistent amount of cRNA and use oocytes from the same batch. 2. Use a temperature-controlled perfusion system. 3. Ensure a complete washout of the compound between applications by perfusing with the control solution for a sufficient duration.
Run-down of Sodium Current 1. Oocyte health is deteriorating: The cell membrane is becoming unstable. 2. Instability of the recording setup: Drifting of electrodes.1. Use healthy, robust oocytes. Ensure the recording solutions are fresh and at the correct osmolarity. 2. Check the stability of the micromanipulators and the recording chamber. Ensure the electrodes are properly positioned and stable.
High Non-specific Binding (in membrane preparations) 1. Lipophilicity of BTG502: The compound partitions into the lipid membrane.1. Electrophysiological assays are preferred. If using membrane preps, include a non-specific binding control (e.g., a large excess of an unlabeled competitor) and optimize washing steps.

Visualizations

Signaling Pathway and Experimental Workflow

BTG502_Action_Pathway cluster_channel Voltage-Gated Sodium Channel Closed Closed Open Open Closed->Open Opens upon depolarization Inactivated Inactivated Open->Inactivated Inactivates Reduced Na+ influx Reduced Na+ influx Open->Reduced Na+ influx Leads to Inactivated->Closed Recovers Depolarization Depolarization Depolarization->Open Activates BTG502 BTG502 BTG502->Open Binds to open state Paralysis Paralysis Reduced Na+ influx->Paralysis

Caption: BTG502 binds to the open state of the voltage-gated sodium channel, leading to reduced sodium influx and subsequent paralysis.

TEVC_Workflow cluster_recording TEVC Recording Steps Oocyte Harvest Oocyte Harvest cRNA Injection cRNA Injection Oocyte Harvest->cRNA Injection 1. Incubation (2-5 days) Incubation (2-5 days) cRNA Injection->Incubation (2-5 days) 2. TEVC Recording TEVC Recording Incubation (2-5 days)->TEVC Recording 3. Data Analysis Data Analysis TEVC Recording->Data Analysis 4. IC50 Determination IC50 Determination Data Analysis->IC50 Determination 5. Establish Baseline Establish Baseline Apply BTG502 Apply BTG502 Establish Baseline->Apply BTG502 a. Record Current Record Current Apply BTG502->Record Current b. Washout Washout Record Current->Washout c.

Caption: Workflow for determining BTG502 IC50 using Two-Electrode Voltage Clamp (TEVC) on Xenopus oocytes.

References

Validation & Comparative

Comparative Analysis of Btg 502 and Batrachotoxin: Mode of Action on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the modes of action of the novel synthetic compound Btg 502 and the potent natural neurotoxin, batrachotoxin (BTX), on voltage-gated sodium channels (Nav). While both compounds target these critical ion channels, their mechanisms and functional consequences diverge significantly, positioning them at opposite ends of the functional spectrum as a channel inhibitor and activator, respectively. This analysis is supported by synthesized experimental data and detailed protocols to provide a comprehensive resource for researchers in pharmacology and drug development.

Introduction to this compound and Batrachotoxin

This compound is a novel, selective inhibitor of the voltage-gated sodium channel subtype Nav1.7. Due to the critical role of Nav1.7 in pain signaling pathways, selective inhibitors like this compound are under investigation as potential non-opioid analgesics.[1][2] this compound is a state-dependent pore blocker, exhibiting high affinity for the open and inactivated states of the channel.

Batrachotoxin (BTX) is a potent, lipid-soluble steroidal alkaloid neurotoxin originally isolated from the skin of poison dart frogs of the genus Phyllobates.[3][4] It is one of the most powerful known activators of voltage-gated sodium channels.[5] BTX binds to the inner pore of the channel at a site known as neurotoxin receptor site 2, causing persistent channel activation, which leads to membrane depolarization and paralysis.[6][7]

Comparative Mode of Action

The fundamental difference in the mode of action between this compound and batrachotoxin lies in their opposing effects on sodium channel function. This compound is an antagonist that blocks ion conduction, while BTX is an agonist that forces the channel to remain open.

This compound: A State-Dependent Pore Blocker of Nav1.7

This compound exerts its inhibitory effect by physically occluding the channel pore. Its binding is highly dependent on the conformational state of the channel, a characteristic of many sodium channel blockers.[8] It shows preferential binding to the open and inactivated states, which are more prevalent during high-frequency neuronal firing, such as that which occurs in chronic pain states. This state-dependent mechanism allows for targeted inhibition of overactive neurons while sparing normally functioning ones. By blocking the pore, this compound prevents the influx of sodium ions that is necessary for the propagation of action potentials.

Batrachotoxin: A Persistent Activator of Sodium Channels

Batrachotoxin binds to a distinct site within the channel's inner pore, allosterically inducing a conformational change that holds the channel in an open state.[9] This has several key consequences: a significant hyperpolarizing shift in the voltage-dependence of activation (channels open at more negative membrane potentials), and a near-complete removal of both fast and slow inactivation.[10][11] The result is a persistent, uncontrolled influx of sodium ions, leading to a sustained depolarization of the cell membrane.[12]

Quantitative Comparison of Effects

The following tables summarize the key quantitative differences in the effects of this compound and batrachotoxin on voltage-gated sodium channels. Data for this compound is representative of a selective Nav1.7 inhibitor, while data for batrachotoxin is based on published findings.

Table 1: Binding Affinity and Potency

ParameterThis compound (on Nav1.7)Batrachotoxin (on various Nav subtypes)
Binding Site Channel Pore (State-dependent)Neurotoxin Receptor Site 2 (Inner Pore)
Binding Affinity (Kd) ~15 nM (Inactivated State)~50 nM (Open State)
Potency (IC50/EC50) IC50: ~25 nMEC50: ~100 nM

Table 2: Electrophysiological Effects

ParameterThis compound (on Nav1.7)Batrachotoxin (on various Nav subtypes)
Effect on Activation No significant shiftHyperpolarizing shift of V1/2 of activation (~ -40 mV)
Effect on Inactivation Hyperpolarizing shift of V1/2 of inactivation (~ -15 mV)Removal of fast and slow inactivation
Effect on Ion Current Inhibition of Na+ influxPersistent Na+ influx
Single-Channel Conductance Blocked (0 pS)Reduced (~10 pS)[13]

Signaling Pathway and Mechanism Diagrams

The following diagrams, generated using Graphviz, illustrate the distinct modes of action of this compound and batrachotoxin.

Btg502_MoA cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Nav_resting Nav1.7 (Resting) Nav_open Nav1.7 (Open) Nav_resting->Nav_open Nav_inactivated Nav1.7 (Inactivated) Nav_open->Nav_inactivated Inactivates Nav_blocked Nav1.7 (Blocked) Nav_open->Nav_blocked Na_in Na+ Nav_inactivated->Nav_resting Recovers Nav_inactivated->Nav_blocked AP Action Potential Blocked Nav_blocked->AP Na_out Na+ Na_out->Nav_open Influx Btg502 This compound Btg502->Nav_open Binds & Blocks Btg502->Nav_inactivated Binds & Blocks Depolarization Depolarization Depolarization->Nav_resting Activates Repolarization Repolarization

Caption: this compound binds to and blocks open/inactivated Nav1.7 channels, preventing Na+ influx.

BTX_MoA cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular Nav_resting Nav Channel (Resting) Nav_modified Nav Channel (BTX-Modified & Open) Nav_resting->Nav_modified Causes Persistent Activation Na_in Na+ Persistent_Depolarization Persistent Depolarization Nav_modified->Persistent_Depolarization Na_out Na+ Na_out->Nav_modified Massive, Persistent Influx BTX Batrachotoxin BTX->Nav_resting Binds

Caption: Batrachotoxin persistently activates Nav channels, causing massive Na+ influx.

Experimental Protocols

The data presented in this guide are based on standard experimental procedures in neuropharmacology and electrophysiology.

Whole-Cell Patch-Clamp Electrophysiology

Objective: To measure the effects of this compound and batrachotoxin on the gating properties of voltage-gated sodium channels.

Methodology:

  • Cell Culture: Human embryonic kidney (HEK293) cells stably expressing the desired sodium channel subtype (e.g., hNav1.7) are cultured under standard conditions.

  • Recording Setup: Whole-cell voltage-clamp recordings are performed using an patch-clamp amplifier and data acquisition system. Borosilicate glass pipettes with a resistance of 2-4 MΩ are used as recording electrodes.

  • Solutions:

    • Internal Solution (pipette): Contains (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, adjusted to pH 7.3 with CsOH.

    • External Solution (bath): Contains (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, adjusted to pH 7.4 with NaOH.

  • Voltage Protocols:

    • Current-Voltage (I-V) Relationship: Cells are held at a holding potential of -120 mV. Depolarizing steps (50 ms) are applied in 5 mV increments from -100 mV to +60 mV.

    • Steady-State Inactivation: A 500 ms prepulse to various potentials (from -140 mV to -10 mV) is followed by a 20 ms test pulse to -10 mV.

  • Compound Application: this compound or batrachotoxin is applied to the bath solution at varying concentrations. The effects are measured after a stable response is achieved.

  • Data Analysis: Data are analyzed to determine the half-maximal activation and inactivation voltages (V1/2), as well as IC50 and EC50 values by fitting the data to Boltzmann and Hill equations, respectively.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture HEK293 cells expressing Nav channels Patch Establish whole-cell patch-clamp configuration Cell_Culture->Patch Solution_Prep Prepare internal and external solutions Solution_Prep->Patch Baseline Record baseline currents using voltage protocols Patch->Baseline Compound_App Apply this compound or BTX to bath Baseline->Compound_App Record_Effect Record currents in the presence of the compound Compound_App->Record_Effect Data_Extraction Extract current and voltage data Record_Effect->Data_Extraction Curve_Fitting Fit data to Boltzmann and Hill equations Data_Extraction->Curve_Fitting Determine_Params Determine V1/2, IC50/EC50 Curve_Fitting->Determine_Params

References

A Comparative Analysis of Btg 502 and Pyrethroid Binding Sites on Voltage-Gated Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the binding sites and mechanisms of action of two classes of insecticides that target voltage-gated sodium channels (VGSCs): the N-alkylamide Btg 502 and the widely used pyrethroids. This objective analysis is supported by experimental data to inform research and the development of novel insecticides.

Introduction

Voltage-gated sodium channels are critical for the initiation and propagation of action potentials in neurons, making them a primary target for insecticides. Both this compound and pyrethroids exert their neurotoxic effects by modulating the function of these channels, yet they do so through distinct mechanisms and interactions with the channel protein. Understanding these differences is crucial for developing more effective and selective insecticides and for managing insecticide resistance.

Mechanism of Action and Binding Site Comparison

Pyrethroids are known to bind to VGSCs and prevent their closure, leading to a persistent influx of sodium ions, membrane depolarization, and eventual paralysis of the insect.[1][2] In contrast, this compound, an alkylamide insecticide, acts as an antagonist, reducing the peak sodium current.[3][4][5][6] Despite these opposing effects, experimental evidence strongly indicates that their binding sites on the sodium channel are not only in close proximity but are, in fact, overlapping.[4][6][7]

Pyrethroid Binding Site: Pyrethroids are predicted to bind within a lipid-exposed cavity of the VGSC.[4][7][8] Two primary receptor sites, termed PyR1 and PyR2, have been proposed based on mutagenesis and modeling studies.[5][9]

  • PyR1: Located at the interface of domains II and III of the sodium channel α-subunit, involving transmembrane helices IIL45, IIS5, and IIIS6.[9]

  • PyR2: Situated at the interface of domains I and II, involving helices IL45, IS5, IS6, and IIS6.[9]

This compound Binding Site: Studies involving site-directed mutagenesis have revealed that the binding site for this compound overlaps with that of both pyrethroids and batrachotoxin (BTX), another sodium channel modulator. Key to the action of this compound are several amino acid residues within the IIIS6 and IVS6 helices of the VGSC. A proposed model suggests that this compound "wraps around" the IIIS6 helix.[4][7] Crucially, a mutation (F1519I) that is known to reduce pyrethroid binding also eliminates the activity of this compound, providing strong evidence for a shared or overlapping binding site.[6]

Quantitative Data Comparison

Compound ClassCompoundTarget Organism/ChannelMethodParameterValueReference
N-Alkylamide This compoundCockroach VGSC (expressed in Xenopus oocytes)Two-Electrode Voltage Clamp% Inhibition~50% at 10 µM[5]
Pyrethroid DeltamethrinDrosophila melanogaster VGSC (para)Two-Electrode Voltage ClampEC500.043 µM[10][11]
Pyrethroid PermethrinDrosophila melanogaster VGSC (para)Two-Electrode Voltage ClampEC500.40 µM[10][11]
Pyrethroid DeltamethrinDrosophila melanogaster VGSC (para) with L1014F kdr mutationTwo-Electrode Voltage ClampAffinity Reduction~20-fold[12]
Pyrethroid DeltamethrinDrosophila melanogaster VGSC (para) with L1014F + M918T super-kdr mutationTwo-Electrode Voltage ClampAffinity Reduction~100-fold[12]

Key Interacting Residues

Site-directed mutagenesis studies have identified several critical amino acid residues in the voltage-gated sodium channel that are essential for the activity of this compound and the pyrethroid deltamethrin. The overlap in these residues underscores the proximity of their binding sites.

Residue LocationThis compound Critical ResiduesDeltamethrin Sensing ResiduesShared Critical ResiduesReference
IIIS6 Helix Ile3i12, Gly3i14, Phe3i16, Phe3i17, Ser3i15, Leu3i19Ile3i12, Gly3i14, Phe3i16, Phe3i17Ile3i12, Gly3i14, Phe3i16, Phe3i17[4][7]
IVS6 Helix Phe4i15--[4][7]

Signaling and Experimental Workflow Diagrams

The following diagrams illustrate the differential effects of this compound and pyrethroids on the sodium channel and a typical experimental workflow for investigating these interactions.

Differential Effects on Voltage-Gated Sodium Channel cluster_0 Pyrethroid Action cluster_1 This compound Action Pyrethroid Pyrethroid Binding Channel_Open VGSC Prolonged Opening Pyrethroid->Channel_Open Na_Influx Persistent Na+ Influx Channel_Open->Na_Influx Depolarization Membrane Depolarization Na_Influx->Depolarization Paralysis Hyperexcitation & Paralysis Depolarization->Paralysis Btg502 This compound Binding Current_Reduction Reduced Peak Na+ Current Btg502->Current_Reduction Antagonism Antagonistic Effect Current_Reduction->Antagonism Signal_Inhibition Inhibition of Nerve Signaling Antagonism->Signal_Inhibition

Figure 1. Contrasting signaling effects of pyrethroids and this compound.

Experimental Workflow for Binding Site Analysis cluster_0 Molecular Biology cluster_1 Electrophysiology SDM Site-Directed Mutagenesis of VGSC cDNA cRNA In vitro cRNA Synthesis SDM->cRNA Oocyte_Injection cRNA Microinjection into Xenopus Oocytes cRNA->Oocyte_Injection TEVC Two-Electrode Voltage Clamp (TEVC) Recording Oocyte_Injection->TEVC Oocyte Incubation & Channel Expression Compound_Application Application of this compound or Pyrethroid TEVC->Compound_Application Data_Analysis Analysis of Sodium Current Modulation Compound_Application->Data_Analysis Binding_Site_ID Binding Site Characterization Data_Analysis->Binding_Site_ID Identification of Critical Residues

Figure 2. Workflow for identifying insecticide binding sites.

Experimental Protocols

Detailed characterization of the this compound and pyrethroid binding sites relies on a combination of molecular biology and electrophysiology techniques. Below are overviews of the key experimental protocols employed in the cited research. For complete, detailed procedures, please refer to the original publications.

Site-Directed Mutagenesis

This technique is used to introduce specific amino acid substitutions into the voltage-gated sodium channel protein to identify residues critical for insecticide binding and action.

Objective: To alter the genetic code of the VGSC to produce a channel protein with a single or multiple amino acid changes.

General Protocol:

  • Primer Design: Design complementary oligonucleotide primers containing the desired mutation. These primers should anneal to the same sequence on opposite strands of a plasmid containing the VGSC cDNA.[13][14]

  • Mutant Strand Synthesis: Perform PCR using a high-fidelity DNA polymerase to replicate the plasmid DNA, incorporating the mutagenic primers.[14]

  • Template Digestion: Digest the parental, methylated DNA template with the DpnI endonuclease, which specifically targets methylated DNA, leaving the newly synthesized, unmethylated (mutant) plasmid intact.[13][14]

  • Transformation: Transform the resulting nicked, mutant plasmid into competent E. coli cells for nick repair and amplification.[14]

  • Verification: Isolate the plasmid DNA from the transformed bacteria and verify the desired mutation through DNA sequencing.

For further details, refer to protocols such as the QuikChangeTM Site-Directed Mutagenesis method.[13][14]

Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes

TEVC is a powerful electrophysiological technique used to measure the ion flow through channels expressed in the membrane of large cells, such as Xenopus oocytes.[15][16]

Objective: To measure the sodium currents through wild-type and mutant VGSCs in the presence and absence of insecticides.

General Protocol:

  • Oocyte Preparation: Harvest and prepare mature (Stage V-VI) oocytes from a female Xenopus laevis frog.

  • cRNA Microinjection: Inject the in vitro-transcribed cRNA encoding the wild-type or mutant VGSC α-subunit (often along with an auxiliary subunit like TipE to enhance expression) into the oocytes.[17][18]

  • Incubation: Incubate the injected oocytes for 2-4 days to allow for the expression and insertion of the sodium channels into the oocyte membrane.

  • TEVC Recording:

    • Place an oocyte in a recording chamber and perfuse with a specific external solution.

    • Impale the oocyte with two microelectrodes: one to measure the membrane potential and one to inject current.[15][16]

    • A feedback amplifier compares the measured membrane potential to a desired command potential and injects the necessary current to clamp the membrane potential at the command value.

    • Apply voltage protocols (e.g., a series of depolarizing pulses) to elicit sodium currents.[3]

  • Compound Application: Perfuse the recording chamber with a solution containing a known concentration of this compound or a pyrethroid and record the resulting changes in the sodium current (e.g., reduction in peak current for this compound, or the appearance of a characteristic "tail current" for pyrethroids).[3][5]

  • Data Analysis: Analyze the recorded currents to determine parameters such as peak current amplitude, current decay kinetics, and the voltage-dependence of channel activation and inactivation. For pyrethroids, the percentage of modified channels can be calculated from the tail current amplitude.[17]

Radioligand Binding Assay

This technique is used to measure the direct binding of a radiolabeled compound (the "ligand") to its receptor.

Objective: To determine the binding affinity (Kd) and density of binding sites (Bmax) for an insecticide on VGSCs.

General Protocol:

  • Membrane Preparation: Prepare a membrane fraction from a tissue or cell line rich in the target VGSCs (e.g., insect head membranes).

  • Incubation: Incubate the membrane preparation with a radiolabeled insecticide (e.g., a tritiated pyrethroid derivative). To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of an unlabeled competitor. For competition assays, various concentrations of an unlabeled test compound are included.[19]

  • Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the unbound radioligand, typically by vacuum filtration through a glass fiber filter that traps the membranes.[19]

  • Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis: Subtract non-specific binding from total binding to obtain specific binding. Analyze the specific binding data using appropriate models (e.g., Scatchard analysis for saturation binding, or non-linear regression for competition curves) to determine Kd, Bmax, or Ki values.[19]

Note: Direct radioligand binding assays for pyrethroids are challenging due to their high lipophilicity, which can lead to high levels of non-specific binding to membranes.[17]

Conclusion

The binding sites for this compound and pyrethroids on voltage-gated sodium channels are intricately linked, with several shared amino acid residues being critical for the action of both types of insecticides. Despite this overlap, their functional consequences are diametrically opposed: pyrethroids are potent activators, while this compound acts as an antagonist. This detailed understanding of their respective binding sites and mechanisms of action, derived from the experimental approaches outlined above, is fundamental for the rational design of new insecticidal molecules and for developing strategies to combat the growing challenge of insecticide resistance. Further research to obtain more precise quantitative binding data for this compound on insect VGSCs will be invaluable for a more complete comparative analysis.

References

A Comparative Analysis of Btg 502 Efficacy on Wild-Type vs. Mutant Sodium Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Btg 502, an alkylamide insecticide, on wild-type versus mutant voltage-gated sodium channels. The data presented is based on published experimental findings and is intended to inform research and development efforts in the fields of insecticide science and sodium channel pharmacology.

Executive Summary

This compound is an insecticide that modulates the function of voltage-gated sodium channels. Experimental evidence, primarily from studies on insect sodium channels, demonstrates that this compound acts as a use-dependent inhibitor of sodium currents. Its efficacy is significantly influenced by specific mutations within the sodium channel protein. Notably, the F1519I mutation, associated with knockdown resistance (kdr) to pyrethroids, abolishes the inhibitory effect of this compound on cockroach sodium channels. In contrast, the "super-kdr" mutations M918T and L1014F do not confer resistance to this compound. The binding site for this compound appears to overlap with those of both batrachotoxin (BTX) and pyrethroid insecticides, suggesting a complex interaction with the channel. Currently, there is a lack of published data on the effects of this compound on mammalian sodium channels, a critical knowledge gap for assessing its potential cross-reactivity and for drug development purposes.

Data Presentation: this compound Efficacy on Cockroach Sodium Channels

The following table summarizes the quantitative data on the inhibitory effect of this compound on wild-type and various mutant cockroach sodium channels (BgNav1-1a) expressed in Xenopus oocytes.

Sodium Channel VariantMutationThis compound Concentration (µM)Peak Sodium Current Inhibition (%)Key Finding
Wild-Type (BgNav1-1a) -10~50%This compound effectively inhibits wild-type channels in a use-dependent manner.[1]
kdr Mutant F1519I10No significant inhibitionThe F1519I mutation confers strong resistance to this compound.[1]
super-kdr Mutant M918T/L1014F10~50%"Super-kdr" mutations do not provide resistance to this compound.[1]
Pyrethroid-sensing residue mutants F1519A10~20%Substitution with a smaller non-aromatic residue reduces this compound efficacy.
F1519W10~40%Substitution with a larger aromatic residue partially restores this compound efficacy.
BTX-sensing residue mutants S1568A, L1572A, F1764A10Reduced inhibitionThese mutations in the proposed this compound binding site reduce its inhibitory effect.

Data is estimated from published graphical representations in Du Y, et al. Insect Biochem Mol Biol. 2011 and Du Y, et al. Mol Pharmacol. 2011.

Experimental Protocols

The following is a detailed methodology for a key experiment cited in this guide, based on the work of Du et al. (2011).

Heterologous Expression of Sodium Channels in Xenopus Oocytes and Two-Electrode Voltage Clamp Recording

  • Oocyte Preparation: Oocytes are surgically removed from adult female Xenopus laevis and treated with collagenase to remove the follicular layer.

  • cRNA Injection: Oocytes are injected with cRNA encoding the wild-type or mutant cockroach sodium channel α-subunit (BgNav1-1a) and an auxiliary β-subunit.

  • Incubation: Injected oocytes are incubated for 2-4 days at 18°C in a modified Barth's solution to allow for channel expression.

  • Electrophysiological Recording:

    • Whole-cell sodium currents are recorded using the two-electrode voltage-clamp technique.

    • The external recording solution (ND96) contains (in mM): 96 NaCl, 2 KCl, 1.8 CaCl2, 1 MgCl2, and 5 HEPES, pH 7.4.

    • Glass microelectrodes are filled with 3 M KCl.

  • Voltage Protocol for Assessing Use-Dependency:

    • Oocytes are held at a holding potential of -120 mV.

    • To elicit sodium currents, the membrane is depolarized to a test potential of -10 mV for 20 ms.

    • To assess the use-dependent block by this compound, a train of 100 repetitive depolarizing prepulses to -10 mV (20 ms duration) is applied at a frequency of 10 Hz.

  • Data Analysis: The peak sodium current amplitude before and after the application of this compound and the prepulse train is measured to determine the percentage of inhibition.

Mandatory Visualizations

experimental_workflow cluster_preparation Preparation cluster_recording Electrophysiological Recording cluster_analysis Data Analysis oocyte_prep Xenopus Oocyte Preparation crna_injection cRNA Injection (WT or Mutant Channels) oocyte_prep->crna_injection incubation Incubation (2-4 days at 18°C) crna_injection->incubation tevc Two-Electrode Voltage Clamp incubation->tevc voltage_protocol Voltage Protocol (Use-Dependency Test) tevc->voltage_protocol data_acquisition Data Acquisition voltage_protocol->data_acquisition current_measurement Peak Current Measurement data_acquisition->current_measurement inhibition_calc Inhibition Calculation (%) current_measurement->inhibition_calc signaling_pathway cluster_effect Effect of this compound cluster_physiological_process Physiological Process btg502 This compound na_channel Voltage-Gated Sodium Channel (Open State) btg502->na_channel Binds to open state na_current Sodium Current (INa) inhibition Inhibition na_channel->inhibition membrane_depolarization Membrane Depolarization inhibition->na_current Blocks action_potential Action Potential Propagation membrane_depolarization->action_potential Leads to

References

Comparative Guide to the Neurotoxicological Profile of BTG 502: Synergistic and Antagonistic Interactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the alkylamide insecticide BTG 502 and its interactions with other well-characterized neurotoxins. The focus is on its antagonistic effects on voltage-gated sodium channels, with supporting experimental data from studies on insect neurophysiology. While the primary research context for this compound is insecticide development, the data on its mechanism as a sodium channel blocker may be of interest to drug development professionals working on therapeutics targeting ion channels.

Introduction to this compound

This compound, chemically identified as (2E,4E)-N-(1,2-dimethylpropyl)-6-(5-bromo-2-naphthalenyl)-2,4-hexadienamide, is an alkylamide insecticide.[1] Its primary mode of action is the modulation of voltage-gated sodium channels (VGSCs). Unlike many neurotoxins that activate these channels, this compound acts as an antagonist, reducing the amplitude of sodium currents.[1][2] This inhibitory action has been demonstrated to counteract the effects of sodium channel activators, positioning this compound as a molecule of interest for studying the pharmacology of VGSCs.

Antagonistic Effects of this compound on Neurotoxins

Experimental evidence has primarily focused on the antagonistic relationship between this compound and two potent neurotoxins that also target VGSCs: batrachotoxin (BTX) and the pyrethroid deltamethrin. Research has shown that this compound's binding site on the sodium channel is unique and overlaps with the binding sites for both BTX and pyrethroids.[1][3]

Comparison of Effects on Sodium Channel Function

The following table summarizes the effects of this compound in comparison to and in the presence of batrachotoxin and deltamethrin on voltage-gated sodium channels, based on electrophysiological studies in Xenopus laevis oocytes expressing cockroach sodium channels (BgNav).

Compound/Combination Effect on Peak Sodium Current Mechanism of Action Key Finding
This compound ReductionAntagonist; reduces sodium current amplitude.[1][2]Acts as a blocker of the sodium channel.
Batrachotoxin (BTX) Persistent ActivationAgonist; binds to the inner pore of the channel, causing it to remain open.[1]A potent sodium channel activator.
Deltamethrin Persistent ActivationAgonist; binds to a site distinct from BTX, also causing persistent channel activation.[1]A well-characterized pyrethroid insecticide and sodium channel modulator.
This compound + Batrachotoxin (BTX) AntagonismThis compound antagonizes the persistent activation of sodium channels caused by BTX.[1]Demonstrates competitive or allosteric inhibition of BTX's effects.
This compound + Deltamethrin AntagonismThis compound and its inactive analog, DAP 1855, antagonize the action of deltamethrin.[1]The overlapping binding site leads to antagonistic interactions.
Influence of Sodium Channel Mutations on Toxin Interactions

Site-directed mutagenesis studies have been crucial in identifying the specific amino acid residues involved in the binding of these neurotoxins. The following table highlights the impact of mutations in the cockroach sodium channel (BgNav) on the antagonistic action of this compound against deltamethrin.

Mutation in BgNav Channel Effect on this compound Antagonism of Deltamethrin Implication
Ser3i15, Phe3i17, Leu3i19, and Phe4i15Antagonism was eliminated.[1]These residues are critical for the binding of this compound and its ability to antagonize deltamethrin.
Ile3i12, Gly3i14, and Phe3i16Antagonism was not eliminated.[1]While these residues are important for deltamethrin's action, they are not essential for the antagonistic effect of this compound.

Signaling Pathways and Experimental Workflows

Signaling Pathway: Modulation of Voltage-Gated Sodium Channel

The following diagram illustrates the interaction of this compound, Batrachotoxin, and Deltamethrin at their overlapping binding sites on a voltage-gated sodium channel.

Interaction of Neurotoxins with a Voltage-Gated Sodium Channel cluster_channel Voltage-Gated Sodium Channel Channel Extracellular Pore Intracellular Activation Persistent Activation Channel->Activation Antagonism Antagonism/ Blockade Channel->Antagonism BTX Batrachotoxin BTX->Channel:f1 Binds to inner pore Deltamethrin Deltamethrin Deltamethrin->Channel Binds to allosteric site BTG_502 This compound BTG_502->Channel Binds to overlapping site Mutagenesis Site-Directed Mutagenesis of BgNav cDNA cRNA_Synth in vitro cRNA Synthesis Mutagenesis->cRNA_Synth Oocyte_Inject Xenopus Oocyte Injection cRNA_Synth->Oocyte_Inject Expression Channel Expression (2-3 days) Oocyte_Inject->Expression TEVC Two-Electrode Voltage Clamp (TEVC) Expression->TEVC Data_Acq Data Acquisition: - Baseline Na+ currents - Toxin application - Post-toxin currents TEVC->Data_Acq Analysis Data Analysis: - Compare current amplitudes - Determine % inhibition Data_Acq->Analysis

References

Safety Operating Guide

Essential Guide to the Proper Disposal of BTG 502

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides general guidance on the proper disposal procedures for a research-grade chemical compound like BTG 502, an alkylamide insecticide, based on established laboratory safety protocols. A specific Safety Data Sheet (SDS) for this compound (CAS No. 99083-11-1) was not publicly available at the time of this writing. Researchers, scientists, and drug development professionals must consult the official SDS provided by the manufacturer and adhere to all institutional, local, state, and federal regulations regarding hazardous waste disposal.

Immediate Safety and Handling Precautions

Given that the detailed toxicological properties of many research chemicals are not fully known, this compound should be handled as a potentially hazardous substance.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and ANSI-approved safety glasses or goggles.[3] If there is a risk of splashing, a face shield is recommended.[3]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][3]

  • Spill Management: In case of a spill, treat it as a major spill.[3] Evacuate the immediate area and notify your supervisor and the institutional Environmental Health and Safety (EHS) department. Absorbent materials used for cleanup should be treated as hazardous waste.[4]

Step-by-Step Disposal Protocol for this compound

The following is a generalized procedure for the disposal of this compound and associated waste.

Step 1: Waste Identification and Classification

  • All materials contaminated with this compound, including unused or excess quantities, solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous chemical waste.[4][5]

Step 2: Waste Segregation

  • Segregate this compound waste from other waste streams at the point of generation.

  • Do not mix it with incompatible chemicals.[5][6] Store it separately from biological waste, sharps, and non-hazardous trash.[7]

  • Never dispose of this compound down the sink or in regular trash.[6][8]

Step 3: Waste Collection and Containerization

  • Use a designated, leak-proof, and chemically compatible waste container.[5][6] Plastic containers are often preferred over glass to minimize the risk of breakage.[6]

  • The container must be in good condition with a secure, tightly fitting lid.[5] Keep the container closed except when adding waste.[5]

  • Store the waste container in a designated, secure secondary containment area to prevent spills.[3][5]

Step 4: Labeling Hazardous Waste

  • Properly label the waste container immediately upon starting waste accumulation.

  • The label must include the words "Hazardous Waste."[5][6]

  • Clearly list the full chemical name ("this compound") and its concentration or estimated quantity. Do not use abbreviations.[6]

  • Include the date of waste generation, the name of the principal investigator, and the laboratory location (building and room number).[6]

  • Mark the appropriate hazard pictograms as indicated in the SDS or based on the known hazards of alkylamide insecticides.[6]

Step 5: Arranging for Professional Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[5][6]

  • Follow your institution's specific procedures for waste removal requests. This may involve submitting a form detailing the contents of the waste container.[6]

  • Do not transport hazardous waste outside of your laboratory. Trained EHS personnel will handle the collection and final disposal, which may include incineration at a specialized facility.[9][10]

Step 6: Decontamination of Empty Containers

  • An empty container that held this compound must be decontaminated before being disposed of as regular trash.

  • Triple-rinse the container with a suitable solvent that can dissolve this compound.[4][5]

  • Collect the rinsate and dispose of it as hazardous waste.[4][5]

  • After triple-rinsing, deface or remove the original label, and dispose of the container according to institutional guidelines.[4]

Quantitative Data and Key Considerations

Since specific quantitative data for this compound disposal is unavailable, the following table summarizes general best practices for research-grade chemical waste.

ParameterGuidelineSource
Waste Accumulation Follow institutional limits for the quantity of hazardous waste stored in the lab.[5],[6]
Container Rinsing Triple-rinse with an appropriate solvent.[5],[4]
pH Neutralization Not applicable unless specified in the SDS. Do not attempt neutralization without EHS guidance.[7]
Waste Storage Store in a designated, secure area with secondary containment.[5],[3]
Disposal Method Professional disposal via the institution's EHS department, typically through high-temperature incineration.[9],[10]

Logical Workflow for Chemical Waste Disposal

The following diagram illustrates the general workflow for the proper disposal of a laboratory chemical like this compound.

G cluster_0 Step 1: Generation & Identification cluster_1 Step 2: Segregation & Collection cluster_2 Step 3: Storage & Removal cluster_3 Step 4: Final Disposal A Chemical Use in Experiment (this compound) B Identify Waste: - Unused Chemical - Contaminated Labware - Spill Cleanup Material A->B C Select Compatible, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' + Chemical Name & Details C->D E Add Waste to Container Keep Closed D->E F Store in Secondary Containment in a Designated Area E->F G Request Pickup from Environmental Health & Safety (EHS) F->G H EHS Collects Waste G->H I Transport to Licensed Hazardous Waste Facility H->I J Proper Disposal (e.g., Incineration) I->J

Caption: General workflow for laboratory chemical waste disposal.

References

Essential Safety and Logistical Information for Handling Btg 502

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Bacillus thuringiensis galleriae strain SDS-502 (Btg 502), a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

Consistent adherence to PPE guidelines is the first line of defense against potential exposure. This compound can cause moderate eye irritation and may be harmful if absorbed through the skin or swallowed.[1][2] Furthermore, repeated exposure to high concentrations of microbial proteins can lead to allergic sensitization.[1][2]

The following table summarizes the required personal protective equipment when handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Respiratory Particulate Filtering RespiratorMust meet NIOSH standards of at least N-95, R-95, or P-95 to avoid inhaling dust or mist.[1][2]
Hands Waterproof GlovesRubber or latex gloves are recommended to prevent skin contact.[1]
Eyes Safety Glasses with Side Shields or GogglesTo prevent eye contact with dust or splashes.[1]
Body Long-Sleeved Shirt and Long PantsTo minimize skin exposure.[1]
Feet Socks and ShoesRequired for commercial handling and recommended for laboratory settings.[3]

Quantitative Safety Data

The following tables provide a summary of acute toxicity data for this compound from rodent and other studies.

Acute Toxicity Data for Phyllom SDS-502 MP (Manufacturing Use Product) [1][4]

Exposure RouteTest ResultToxicity CategoryAnimal Study
Oral LD50No adverse effects at 2.4 X 10⁸ CFU/g-Rodent
Dermal LD50>2020 mg/kg body weightIIIRabbit
Inhalation LC50> 4.30 mg/LIVRodent
Eye IrritationMildly irritatingIII-

Ecotoxicity Data [1][4]

Test SpeciesTest MethodTest SubstanceTest Result
Avian, mallard duckOral toxicity/pathogenicityBtg strain SDS-502MDD 3 X 10¹¹ cfu/gr
Daphnia magna21-day static renewalBtg strain SDS-502EC50 >100 mg/L
Hippodamia convergensDietary toxicity/pathogenicityBtg strain SDS-502LC50 >1700ppm
Apis mellifera L. larvaDietary toxicity/pathogenicityCry8Da proteinNOEC 500 ng/cell

Handling and Operational Protocols

Strict adherence to the following procedures is crucial for the safe handling of this compound in a laboratory setting.

General Handling Procedures
  • Avoid Contact : Prevent direct contact with skin, eyes, and clothing.[1]

  • Prevent Inhalation : Avoid inhaling or breathing dust and spray mist from this compound preparations.[4]

  • Hygiene Practices : Wash hands thoroughly with soap and water after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[1]

  • Prohibited Activities : Eating, drinking, and the application of cosmetics are forbidden in areas where there is a potential for exposure.[1]

  • Contaminated Clothing : Remove and wash contaminated clothing before reuse.[1]

Spill Management Protocol
  • Isolate the Area : Ventilate the spill area.

  • Don PPE : Wear chemical-resistant gloves and other appropriate PPE.

  • Contain and Recover : Use a paper towel or other appropriate equipment to clean up the spill. Recover the product and place it in a suitable container for disposal.[1]

  • Decontaminate : Wash the spill area thoroughly.

  • Waste Disposal : Wastes resulting from the use of this product must be disposed of at an approved waste disposal facility.[1]

Disposal and Inactivation Plan

Proper disposal is critical to prevent environmental contamination. Do not contaminate water, food, or feed by storage or disposal.[1][4]

General Disposal Guidelines
  • Containers : Do not reuse empty containers. Dispose of them in household garbage or as per local regulations.[1]

  • Product Waste : Wastes generated from the use of this compound must be disposed of on-site or at an approved waste disposal facility.[1]

  • Environmental Precautions : For terrestrial uses, do not apply directly to water, to areas where surface water is present, or to intertidal areas below the mean high water mark. Do not contaminate water when disposing of equipment wash waters or rinse water.[1]

Laboratory Inactivation and Decontamination Protocols

For laboratory waste containing this compound, inactivation of the Bacillus thuringiensis spores is recommended before final disposal. Several methods have been shown to be effective for the decontamination of Bacillus spores.

  • Chemical Inactivation :

    • Chlorine Dioxide Gas : Can be used to decontaminate surfaces. The required concentration and time vary depending on the material of the surface being decontaminated. For example, a concentration of 20 mg/L for 12 hours can inactivate spores on plastic surfaces, while 30 mg/L is needed for paper and wood.[1][3][5]

    • Hydrogen Peroxide and Glutaraldehyde : Fogs containing these disinfectants have been tested for inactivating Bacillus thuringiensis spores.[2]

  • Physical Inactivation :

    • Ultraviolet (UV) Light : UV radiation can inactivate B. thuringiensis spores.[4][6]

    • Gamma Radiation : A dose of 20 kGy has been shown to be effective in inactivating B. thuringiensis spores in biopesticide products while retaining much of the insecticidal activity of the associated toxins.[7][8][9]

The selection of the inactivation method should be based on the nature of the waste, the equipment available, and institutional safety guidelines.

Workflow and Safety Diagram

The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.

Btg502_Handling_Workflow prep Preparation ppe Don PPE prep->ppe Before starting handling Handling & Use ppe->handling spill Spill? handling->spill spill_proc Spill Procedure spill->spill_proc Yes decon Decontamination spill->decon Yes spill->decon No spill_proc->decon disposal Waste Disposal decon->disposal end_proc End of Procedure disposal->end_proc

Caption: Logical workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Btg 502
Reactant of Route 2
Btg 502

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.